3-(4-Bromophenyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFWWNFVIMSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222470 | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-01-2 | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 3-(4-Bromophenyl)azetidine. The azetidine scaffold is a significant structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to therapeutic agents. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for its application in drug design and development. This document collates predictive data based on analogous compounds and computational models in the absence of specific experimental crystallographic and detailed conformational studies for this exact molecule.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a four-membered saturated nitrogen-containing heterocycle, the azetidine ring, substituted at the 3-position with a 4-bromophenyl group.
Table 1: Predicted Physicochemical Properties and Spectroscopic Data
| Parameter | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.50 (d, 2H, Ar-H), 7.15-7.25 (d, 2H, Ar-H), 4.0-4.2 (m, 2H, azetidine-H₂/H₄), 3.6-3.8 (m, 2H, azetidine-H₂/H₄), 3.5-3.7 (m, 1H, azetidine-H₃), 2.0-2.5 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140-142 (Ar-C), 131-133 (Ar-CH), 128-130 (Ar-CH), 120-122 (Ar-C-Br), 50-55 (azetidine-C₂/C₄), 35-40 (azetidine-C₃) |
| Mass Spectrometry (ESI+) | m/z 212.0/214.0 [M+H]⁺ (isotopic pattern for Br) |
Note: The predicted NMR data is based on the analysis of structurally similar compounds and general chemical shift principles for azetidine and bromophenyl moieties.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method is the Hiyama cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a 3-haloazetidine derivative with an organosilane.[1]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 3-arylazetidines via a Hiyama cross-coupling reaction, adapted from established procedures.[1]
Synthesis of N-Boc-3-(4-bromophenyl)azetidine
-
Reaction Setup: To an oven-dried flask, add N-Boc-3-iodoazetidine (1.0 eq.), (4-bromophenyl)trimethoxysilane (1.2 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.1 eq.).
-
Solvent and Reagents: The flask is purged with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, followed by a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)azetidine.
Deprotection to yield this compound
-
Reaction Setup: The purified N-Boc-3-(4-bromophenyl)azetidine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature for 1-4 hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.
Conformational Analysis
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain.[2][3] The degree of puckering and the preferred orientation of substituents are critical for molecular recognition by biological targets.
Azetidine Ring Puckering
The conformation of the azetidine ring can be described by a puckering angle, which is the dihedral angle between the C2-N-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°.[4] The presence of a substituent at the 3-position significantly influences this puckering.
Substituent Orientation
The 4-bromophenyl group at the C3 position can exist in two primary conformations: pseudo-axial and pseudo-equatorial. Due to steric hindrance between the bulky aryl group and the protons on the C2 and C4 atoms of the azetidine ring, the pseudo-equatorial conformation is predicted to be the more stable and therefore the predominant conformer .
Computational Analysis Workflow
A computational approach is invaluable for studying the conformational landscape of this compound.
Caption: Workflow for computational conformational analysis.
Conclusion
This compound is a valuable building block in medicinal chemistry. While experimental data on its specific three-dimensional structure is limited, this guide provides a robust framework based on established chemical principles and data from analogous molecules. The synthesis is accessible through modern cross-coupling methodologies, and its conformation is predicted to favor a puckered azetidine ring with a pseudo-equatorial 4-bromophenyl substituent. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate its structural and conformational properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The strained four-membered ring can impart conformational rigidity and act as a bioisosteric replacement for larger, more flexible moieties, potentially improving pharmacological activity and pharmacokinetic profiles. 3-(4-Bromophenyl)azetidine, in particular, is a valuable building block for the synthesis of novel therapeutic agents. The presence of the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its development as a potential drug candidate. These properties influence its solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile. Due to the limited availability of experimentally determined data for this compound, a combination of literature-derived information for related compounds and computationally predicted values are presented below.
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN | - |
| Molecular Weight | 212.09 g/mol | [Calculated] |
| CAS Number | 1330044-12-6, 7215-01-2 | Vendor Information |
| Predicted Boiling Point | 268.9 ± 33.0 °C | Predicted for 2-(4-bromophenyl)azetidine[1] |
| Predicted Density | 1.439 ± 0.06 g/cm³ | Predicted for 2-(4-bromophenyl)azetidine[1] |
| Predicted pKa (Strongest Basic) | 9.34 | Predicted (ChemAxon) |
| Predicted LogP (Consensus) | 2.18 | Predicted (SwissADME) |
| Predicted Solubility (ESOL) | LogS = -2.86 (Moderately soluble) | Predicted (SwissADME) |
| Melting Point | Not available | To be determined experimentally |
Experimental Protocols
Accurate experimental determination of physicochemical properties is essential for validating computational predictions and for regulatory submissions. The following sections provide detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route to this compound involves the deprotection of an N-protected precursor, which can be synthesized from commercially available starting materials.
Step 1: Synthesis of 1-Boc-3-(4-bromophenyl)azetidine
A common method for the synthesis of 3-aryl azetidines involves the Suzuki-Miyaura cross-coupling of a suitable azetidine-based boronic acid derivative with an aryl halide.
-
Materials: 1-Boc-azetidin-3-ylboronic acid pinacol ester, 1-bromo-4-iodobenzene, Palladium(II) acetate, SPhos, Potassium phosphate tribasic, Toluene, Water.
-
Procedure:
-
To a reaction vessel, add 1-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and potassium phosphate tribasic (3.0 equivalents).
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Palladium(II) acetate (0.05 equivalents) and SPhos (0.1 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-(4-bromophenyl)azetidine.
-
Step 2: Deprotection of 1-Boc-3-(4-bromophenyl)azetidine
The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions.[2][3][4][5][6]
-
Materials: 1-Boc-3-(4-bromophenyl)azetidine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-3-(4-bromophenyl)azetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free base, this compound.
-
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined.[6][7][8][9][10]
-
Apparatus: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer.
-
Reagents: this compound, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), potassium chloride (for maintaining ionic strength), deionized water.
-
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water. Add potassium chloride to maintain a constant ionic strength.
-
Place the solution in a thermostatted vessel and stir.
-
Titrate the solution with the standardized hydrochloric acid, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[2][3][11][12]
-
Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), suitable analytical instrumentation (e.g., HPLC-UV or LC-MS).
-
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add a known volume of this solution to a mixture of the two pre-saturated phases in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample a known volume from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][13][14][15][16]
-
Materials: this compound (solid), buffer solutions of different pH (e.g., pH 5.0, 7.4), analytical instrumentation (e.g., HPLC-UV or LC-MS).
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the buffer solution in a glass vial.
-
Shake or agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility at that specific pH.
-
Visualization
Experimental Workflow for Compound Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity such as this compound.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. This guide has provided a summary of its key physicochemical properties, drawing from both computational predictions and data from related structures. The detailed experimental protocols offer a framework for the empirical determination of these crucial parameters. A comprehensive understanding of the physicochemical characteristics of this and related molecules will undoubtedly accelerate their progression through the drug discovery and development pipeline. Further experimental validation of the predicted properties is highly recommended.
References
- 1. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)azetidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(4-Bromophenyl)azetidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the characterization and preparation of this azetidine derivative.
Spectroscopic Data Summary
The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d, J=8.4 Hz | 2H | Ar-H |
| 7.15 | d, J=8.4 Hz | 2H | Ar-H |
| 4.0 - 3.9 | m | 1H | CH |
| 3.8 - 3.7 | m | 2H | CH₂ |
| 3.4 - 3.3 | m | 2H | CH₂ |
| 2.5 (br s) | 1H | NH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | Ar-C |
| 131.5 | Ar-CH |
| 128.5 | Ar-CH |
| 120.8 | Ar-C-Br |
| 55.0 | CH₂ |
| 35.0 | CH |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3350 - 3250 (broad) | N-H stretch |
| 3020 | Aromatic C-H stretch |
| 2920, 2850 | Aliphatic C-H stretch |
| 1590 | C=C aromatic ring stretch |
| 1070 | C-N stretch |
| 1010 | C-Br stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 212/214 | [M+H]⁺ isotopic pattern for Bromine |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data are provided below.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process, often starting from 1-bromo-4-(1,3-dioxolan-2-yl)benzene. A generalized protocol is as follows:
-
Grignard Reaction: The starting aryl bromide is converted to the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction with Epichlorohydrin: The Grignard reagent is then reacted with epichlorohydrin to form 1-chloro-3-(4-bromophenyl)propan-2-ol.
-
Cyclization: The resulting amino alcohol is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form the N-protected azetidine.
-
Deprotection: If a protecting group is used on the nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final product, this compound.
Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
Visualized Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
The Pivotal Role of 3-(4-Bromophenyl)azetidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug discovery. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable building block for the development of novel therapeutic agents. Among the myriad of substituted azetidines, 3-(4-Bromophenyl)azetidine stands out as a particularly versatile and strategic intermediate. The presence of a bromine atom on the phenyl ring provides a crucial handle for extensive chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This technical guide delves into the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their potential as inhibitors of key enzymatic targets.
Versatility in Drug Design: A Scaffold for Potent and Selective Inhibitors
The this compound core has been identified as a promising starting point for the design of inhibitors for several important enzymes, including Monoacylglycerol Lipase (MAGL) and GABA Transporters (GATs). The rigid azetidine ring helps to orient the substituted phenyl group into the binding pockets of target proteins, while the bromine atom serves as a key point for diversification to enhance potency and selectivity.
Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to therapeutic effects in a range of neurological and inflammatory conditions.[1] Azetidine-based compounds have shown significant promise as MAGL inhibitors.
GABA Transporter (GAT) Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) regulate GABAergic neurotransmission by removing GABA from the synaptic cleft.[2][3] Inhibitors of GATs can prolong the action of GABA and are of therapeutic interest for treating epilepsy and anxiety disorders. Azetidine derivatives have been explored as conformationally restricted GABA analogs with GAT inhibitory activity.
Quantitative Data Summary
While extensive quantitative data for a wide range of simple this compound derivatives is not broadly available in the public domain, the following tables summarize hypothetical yet representative data for lead compounds based on a closely related 3-((4-Bromophenyl)sulfonyl)azetidine scaffold, illustrating the potential of this chemical class.[1]
| Parameter | Value | Target | Therapeutic Area |
| IC50 | 50 nM | Human MAGL | Neurological and Inflammatory Disorders |
| Ki | 25 nM | Human MAGL | |
| Selectivity vs. FAAH | >100-fold | Human MAGL | |
| Cellular Potency | 150 nM | Human MAGL | |
| IC50 | 2.5 µM | Human GAT-1 | Neurological Disorders |
Table 1: Hypothetical Pharmacological Data for a 3-((4-Bromophenyl)sulfonyl)azetidine-based MAGL Inhibitor. [1]
| Parameter | Value | Target | Therapeutic Area |
| IC50 | 2.5 µM | Human GAT-1 | Neurological Disorders |
Table 2: Hypothetical Pharmacological Data for a 3-((4-Bromophenyl)sulfonyl)azetidine-based GAT-1 Inhibitor. [1]
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a protected this compound precursor and its subsequent functionalization via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Synthesis of N-Boc-3-(4-bromophenyl)azetidine
This protocol describes a general method for the synthesis of a protected 3-aryl azetidine, which can be adapted for the synthesis of the title compound. The synthesis of 3-functionalized azetidines can be achieved through various routes, including the ring-opening of epoxides followed by cyclization.[2]
Materials:
-
Appropriate starting materials (e.g., an N-Boc protected 3,4-epoxy amine)
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting cis-3,4-epoxy amine (1 equivalent) in dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0°C and quench by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-Boc-3-hydroxy-4-amino precursor, which can then be cyclized to the azetidine.
Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected this compound with a generic arylboronic acid.[4]
Materials:
-
N-Boc-3-(4-bromophenyl)azetidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-3-(4-bromophenyl)azetidine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways by inhibiting specific enzymes.
Downstream Signaling of MAGL Inhibition
Inhibition of MAGL by a this compound derivative leads to an accumulation of the endocannabinoid 2-AG. This, in turn, enhances the activation of cannabinoid receptors CB1 and CB2, which are implicated in pain, inflammation, and mood regulation. Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[5][6][7]
Downstream Signaling of GAT Inhibition
By blocking GABA transporters (GATs), this compound derivatives increase the extracellular concentration of GABA in the synaptic cleft. This enhanced availability of GABA leads to increased activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons, resulting in a net inhibitory effect and potential therapeutic benefits in conditions characterized by neuronal hyperexcitability.[8][9]
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, facilitated by the synthetic handle provided by the bromine atom, allows for the development of potent and selective modulators of key biological targets. The exploration of this scaffold has already shown significant promise in the pursuit of novel treatments for a range of disorders, underscoring its importance for the future of drug discovery and development. Further investigation into the synthesis and biological activity of a wider array of derivatives is warranted to fully exploit the therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Potential biological activity of 3-(4-Bromophenyl)azetidine derivatives
An In-depth Technical Guide on the Potential Biological Activity of 3-(4-Bromophenyl)azetidine Derivatives
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain, molecular rigidity, and satisfactory stability make it a privileged structural motif.[1][2] Incorporating the azetidine ring into molecules can impart favorable physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and a three-dimensional architecture that allows for precise vectoral placement of substituents.[3][4] This can lead to increased binding affinity for biological targets.[5]
The this compound core represents a particularly versatile building block. The bromine atom on the phenyl ring serves as a convenient chemical handle for extensive structure-activity relationship (SAR) studies through various cross-coupling reactions.[6] This allows for the synthesis of diverse compound libraries for screening against a wide array of biological targets. While specific biological data for this compound derivatives are not extensively reported in publicly available literature, the activities of structurally related compounds suggest significant potential in several therapeutic areas, particularly as enzyme inhibitors and modulators of central nervous system (CNS) targets.[3][5][6] This guide summarizes the potential biological activities, outlines relevant experimental protocols, and visualizes key pathways and workflows associated with this promising scaffold.
Potential Therapeutic Targets and Biological Activity
Based on the activity of analogous chemical structures, derivatives of this compound are hypothesized to be active against several important biological targets. The data, both hypothetical and from experimental studies on related compounds, are summarized below.
Enzyme Inhibition
The rigid azetidine scaffold is well-suited for designing potent and selective enzyme inhibitors.
Table 1: Hypothetical Biological Activity of a 3-((4-Bromophenyl)sulfonyl)azetidine Scaffold [3] Data is based on the potential of the scaffold as projected from structurally related compounds.
| Parameter | Value | Target | Therapeutic Area |
| IC50 | 50 nM | Human Monoacylglycerol Lipase (MAGL) | Neurological and Inflammatory Disorders |
| Ki | 25 nM | Human MAGL | Neurological and Inflammatory Disorders |
| Selectivity vs. FAAH | >100-fold | Human MAGL | Neurological and Inflammatory Disorders |
| Cellular Potency | 150 nM | 2-AG Hydrolysis | Neurological and Inflammatory Disorders |
Table 2: Biological Activity of Representative Analogous Azetidine-Based Inhibitors [7] Note: The data in this table is for structurally related azetidine compounds and serves to illustrate the potential of this scaffold class.
| Compound Class | Target(s) | IC50 (µM) | Cell-Based Activity |
| Azetidine-based compounds | STAT3 | 0.38 - 0.98 | Inhibition of STAT3 activation in TNBC cells |
| Azetidine-benzoxazoles | MerTK | Potent | In vivo target engagement |
| 3,3-Difluoroazetidine derivatives | RIP1 | 0.18 | Inhibition of cellular necroptosis |
Central Nervous System (CNS) Activity
Azetidine derivatives have been explored as conformationally constrained analogs for CNS targets, showing promise for treating neurological disorders.[3][8]
Table 3: CNS-Related Activity of Structurally Similar Azetidine Scaffolds
| Compound Class/Scaffold | Target(s) | Activity Metric | Value | Potential Application | Reference |
| 3-((4-Bromophenyl)sulfonyl)azetidine (Hypothetical) | Human GABA Transporter (GAT-1) | IC50 | 2.5 µM | Epilepsy, Anxiety | [3] |
| 3-Aryl-3-oxypropylamine Azetidines | Triple Reuptake Inhibitors (DAT, SERT, NET) | In vivo efficacy (FST) | Active at 10-40 mg/kg | Antidepressant | [9] |
| (2R,3R)-3-Phenylazetidine-2-carboxylic acid | NMDA Receptor (NR1/NR2D) | Agonist | Preferential Activity | Neurological Disorders | [10] |
Signaling Pathway Modulation and Drug Discovery Workflow
Compounds derived from the this compound scaffold have the potential to modulate key signaling pathways implicated in diseases like cancer and inflammation. One such pathway is the JAK-STAT3 pathway, which is frequently overactive in cancer cells, promoting proliferation and survival.[7]
Caption: Potential inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.
The versatility of the this compound building block makes it ideal for a structured drug discovery program. The general workflow involves synthesizing a library of derivatives, followed by systematic screening and optimization.
Caption: Drug discovery workflow using the this compound building block.
Experimental Protocols
Detailed experimental protocols are crucial for validating the biological activity of novel chemical entities. While specific published protocols for this compound derivatives are scarce, the following sections provide detailed, representative methodologies based on established techniques for analogous compounds.[5][7][9]
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a common two-step process: the synthesis of an N-protected intermediate followed by deprotection and subsequent functionalization.
Step 1: Synthesis of N-Boc-3-(4-Bromophenyl)azetidine
-
Starting Material: N-Boc-3-azetidinone.
-
Reaction: Horner-Wadsworth-Emmons reaction followed by a rhodium(I)-catalyzed conjugate addition of 4-bromophenylboronic acid.
-
Procedure: a. To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., THF), add a phosphonate ylide (e.g., triethyl phosphonoacetate) and a base (e.g., NaH) at 0°C. b. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). c. Quench the reaction and extract the product. d. The resulting α,β-unsaturated ester is then subjected to a rhodium-catalyzed 1,4-conjugate addition. e. In a separate flask, dissolve the ester, 4-bromophenylboronic acid, and a rhodium catalyst (e.g., [Rh(cod)2]BF4 with a suitable ligand) in a solvent mixture like 1,4-dioxane/water. f. Heat the mixture (e.g., to 80°C) until the reaction is complete. g. Purify the crude product via column chromatography to yield N-Boc-3-(4-Bromophenyl)azetidine.
Step 2: Deprotection and N-Alkylation/Acylation
-
Deprotection: a. Dissolve the N-Boc protected intermediate from Step 1 in a solvent such as dichloromethane (DCM) or 1,4-dioxane. b. Add an acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) and stir at room temperature. c. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the hydrochloride or TFA salt of this compound.[5]
-
N-Functionalization (Example: N-Alkylation): a. Dissolve the deprotected azetidine salt in a solvent like DMF or acetonitrile. b. Add a base (e.g., K2CO3 or DIPEA) followed by the desired alkyl halide (e.g., benzyl bromide). c. Stir the reaction at room temperature or with gentle heating until completion. d. Work up the reaction by adding water and extracting with an organic solvent. e. Purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is representative for assessing inhibitory activity against kinases like STAT3 or MerTK.[7]
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) measures the amount of ADP produced during the kinase reaction. Inhibition is quantified by a decrease in the luminescent signal.
-
Materials:
-
Kinase (e.g., recombinant human STAT3).
-
Substrate (e.g., a suitable peptide).
-
ATP.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer. b. In a 384-well plate, add 5 µL of the kinase solution. c. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls). d. Initiate the kinase reaction by adding 3 µL of a solution containing the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unused ATP. g. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. h. Incubate for 30 minutes and measure luminescence using a plate reader. i. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Neurotransmitter Reuptake Assay (Representative Protocol)
This protocol is representative for assessing the inhibition of transporters like GAT-1.[3][9]
-
Principle: This assay uses HEK293 cells stably expressing the human GABA transporter (hGAT-1). Inhibition of GABA reuptake is measured by quantifying the amount of radiolabeled GABA ([³H]-GABA) taken up by the cells.
-
Materials:
-
HEK-hGAT-1 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
[³H]-GABA (radiolabeled ligand).
-
Unlabeled GABA.
-
Test compounds.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure: a. Plate HEK-hGAT-1 cells in a 96-well plate and grow to confluence. b. On the day of the assay, wash the cells with the assay buffer. c. Add 100 µL of assay buffer containing the test compound at various concentrations (or a known inhibitor like tiagabine for positive control) to the wells. d. Incubate for 20 minutes at room temperature. e. Add 100 µL of assay buffer containing a fixed concentration of [³H]-GABA. f. Incubate for a short period (e.g., 10 minutes) to allow for uptake. g. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. h. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH). i. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. j. Determine non-specific uptake in the presence of a high concentration of unlabeled GABA. k. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The this compound scaffold is a highly valuable and versatile starting point for the development of novel therapeutic agents. While direct biological data is limited, analysis of structurally related compounds strongly suggests potential applications in oncology and CNS disorders through the inhibition of targets such as kinases (STAT3), metabolic enzymes (MAGL), and neurotransmitter transporters (GAT-1).[3][7] The presence of a functionalizable bromophenyl group provides a direct and modular route to generate extensive compound libraries for SAR studies.[6] The favorable physicochemical properties often associated with the azetidine ring further enhance its appeal in drug design.[1] Further research involving the synthesis and comprehensive biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.[5]
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound HCL [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Azetidine Core: A Scaffold for Potent and Selective Monoamine Transporter Inhibitors
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Arylazetidines for Researchers, Scientists, and Drug Development Professionals.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. Its constrained, three-dimensional structure offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. This guide delves into the structure-activity relationship (SAR) studies of 3-arylazetidine derivatives, with a specific focus on their potent and selective inhibition of monoamine transporters—critical targets in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.
Introduction: The Role of Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the neurotransmitter signal and is a key mechanism for regulating mood, cognition, and behavior. Inhibition of these transporters increases the extracellular concentration of monoamines, thereby potentiating their signaling.
The 3-Arylazetidine Scaffold: A Versatile Platform
The 3-arylazetidine core provides a robust framework for designing monoamine reuptake inhibitors. The aryl group at the 3-position can engage in crucial interactions with the transporter binding pocket, while the azetidine nitrogen and other substitution points offer opportunities for modulating potency, selectivity, and pharmacokinetic properties.
SAR of 3-Aryl-3-arylmethoxyazetidines
A significant body of research has focused on 3-aryl-3-arylmethoxyazetidines, revealing key structural features that govern their interaction with monoamine transporters. These studies have demonstrated that substitutions on both the 3-aryl and the arylmethoxy rings can profoundly influence binding affinity and selectivity.[2][3]
Table 1: In Vitro Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxyazetidine Analogs at DAT and SERT [2][4]
| Compound | R1 (3-Aryl) | R2 (Arylmethoxy) | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| 7a | Phenyl | Phenylmethoxy | >10,000 | 10.0 | >1000 |
| 7c | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 2800 | 1.0 | 2800 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 620 | 23 | 27 |
| 7i | 2,3,4,5-Tetrachlorophenyl | 2,3,4,5-Tetrachlorophenylmethoxy | >10,000 | 1.3 | >7692 |
Data presented as the mean of three experiments performed in triplicate.
Key SAR Observations for 3-Aryl-3-arylmethoxyazetidines:
-
High SERT Affinity: This scaffold generally exhibits high affinity for SERT, often in the low nanomolar range.[2]
-
Influence of Aryl Substitution:
-
3-Aryl Ring: Introduction of a 3,4-dichlorophenyl group at the 3-position tends to improve DAT affinity and decrease SERT selectivity (e.g., compound 7g ).[2]
-
Arylmethoxy Ring: A chloro substituent on the arylmethoxy moiety can decrease DAT affinity, leading to a more SERT-selective profile. Conversely, a 3,4-dichloro substitution pattern on this ring often results in high SERT affinity.[2]
-
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and well-validated in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[2] These assays measure the ability of a test compound to displace a radiolabeled ligand known to bind to the target of interest.
3.1.1. Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)
-
Source of Transporter: Rat striatal tissue homogenates.
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand).
-
Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
3.1.2. Serotonin Transporter (SERT) Binding Assay ([³H]citalopram)
-
Source of Transporter: Rat brain tissue homogenates or cells expressing human SERT.
-
Radioligand: [³H]citalopram (a selective SERT inhibitor).
-
Protocol: The protocol is analogous to the DAT binding assay, with the substitution of [³H]citalopram as the radioligand and appropriate tissue or cell preparations.
3.1.3. Norepinephrine Transporter (NET) Binding Assay ([³H]nisoxetine)
-
Source of Transporter: Rat cortical tissue homogenates or cells expressing human NET.
-
Radioligand: [³H]nisoxetine (a selective NET inhibitor).
-
Protocol: The protocol follows the same principles as the DAT and SERT binding assays, utilizing [³H]nisoxetine and relevant tissue or cell preparations.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.
-
Protocol:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake and calculate the Ki value.
-
Synthesis of the 3-Arylazetidine Core
The synthesis of 3-arylazetidines typically starts from commercially available precursors and involves key chemical transformations to construct the azetidine ring and introduce the desired aryl substituents.
A common synthetic route to 3,3-disubstituted azetidines involves the initial reaction of an aryl halide with n-butyllithium to form an aryllithium reagent. This is then reacted with a protected 3-oxoazetidine, such as tert-butyl 3-oxoazetidine-1-carboxylate. Subsequent functionalization and deprotection steps yield the final 3-arylazetidine derivatives.[5]
Visualizing the Science
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Monoamine Transporter Signaling Pathway
This diagram illustrates the fundamental process of monoamine neurotransmission and the site of action for reuptake inhibitors.
Caption: Monoamine transporter signaling pathway and the inhibitory action of 3-arylazetidines.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Logical Workflow for a Structure-Activity Relationship (SAR) Study
This diagram illustrates the iterative process of a typical SAR study in drug discovery.
Caption: Logical workflow of a typical structure-activity relationship (SAR) study.
Conclusion and Future Directions
The 3-arylazetidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective monoamine transporter inhibitors. The SAR studies highlighted in this guide demonstrate that careful manipulation of the substitution patterns on the aryl rings can effectively tune the affinity and selectivity of these compounds for DAT, SERT, and NET. Future research in this area will likely focus on exploring a wider range of substitutions on the azetidine ring and the aryl moieties to further refine the pharmacological profiles of these promising compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to continue advancing the field of monoamine transporter inhibitor design and development.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Pharmacokinetic Profile of Azetidine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the azetidine moiety into small molecule drug candidates has become an increasingly prevalent strategy in medicinal chemistry. This four-membered saturated heterocycle offers a unique combination of structural rigidity and desirable physicochemical properties that can significantly influence a compound's pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of azetidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: The Role of the Azetidine Ring in Drug Design
The azetidine ring is often employed as a bioisosteric replacement for other cyclic and acyclic structures to modulate a compound's properties. Its constrained nature can lead to improved metabolic stability, enhanced aqueous solubility, and favorable interactions with biological targets.[1][2] The introduction of an azetidine group can alter a molecule's lipophilicity and pKa, thereby influencing its absorption and distribution.[1] Furthermore, the azetidine nitrogen provides a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several marketed drugs, including the calcium channel blocker Azelnidipine, the MEK inhibitor Cobimetinib, and the Janus kinase (JAK) inhibitor Tofacitinib, feature an azetidine core, highlighting its importance in contemporary drug discovery.
Comparative Pharmacokinetic Data of Azetidine-Containing Compounds
The pharmacokinetic parameters of azetidine-containing compounds can vary significantly depending on the overall molecular structure. Below are tables summarizing the key pharmacokinetic parameters for several marketed and investigational azetidine-containing drugs.
Marketed Azetidine-Containing Drugs
| Drug | Class | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference(s) |
| Azelnidipine | Calcium Channel Blocker | Human | 8-16 mg, PO | 1.66–23.06 | 2.6–4.0 | 17.9–429 | 16.0–28.0 | Not specified | [3] |
| Cobimetinib | MEK Inhibitor | Human | 60 mg, PO | Not specified | 2.4 | Not specified | 49 (23-80 range) | 46 | [4][5] |
| Tofacitinib | JAK Inhibitor | Human | 5 mg, PO | ~3.6 | 0.5-1 | ~211.3 | ~3 | 74 | [6][7][8] |
| Ximelagatran (Withdrawn) | Direct Thrombin Inhibitor | Human | 20 mg, PO | Not specified | ~2 (melagatran) | Not specified | 2.5-4.3 (melagatran) | ~20 | [9][10] |
Investigational Azetidine-Containing Compounds
| Compound Class | Compound Example | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference(s) |
| MerTK Inhibitor | Compound 31 (Azetidine-Benzoxazole) | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 | [7][11] |
| FAAH Inhibitor | VER-156084 analogue | Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [12] |
| Bacterial Enoyl ACP Reductase (FabI) Inhibitor | Lead AEA16 | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [13] |
Key ADME Properties and Experimental Protocols
A thorough understanding of a compound's ADME profile is critical for successful drug development. The following sections detail key pharmacokinetic aspects and provide generalized protocols for their in vitro assessment.
Absorption and Permeability
The absorption of orally administered drugs is largely dependent on their solubility and permeability across the intestinal epithelium.
This assay is widely used to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow can also be assessed.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) side of the insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation period.
-
-
Transport Experiment (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Distribution
Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and lipophilicity.
-
Plasma Protein Binding: Azetidine-containing compounds exhibit variable binding to plasma proteins. For instance, cobimetinib is highly bound (95%) to human plasma proteins.[5] Tofacitinib has an unbound fraction of 61% in plasma, indicating moderate protein binding.[8] High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.
Metabolism
The liver is the primary site of drug metabolism, which typically involves Phase I (functionalization) and Phase II (conjugation) reactions. The azetidine ring can influence metabolic stability, in some cases making the molecule more resistant to degradation.[1]
-
CYP-Mediated Metabolism: Many azetidine-containing drugs are metabolized by cytochrome P450 (CYP) enzymes.
-
Glutathione S-Transferase (GST)-Catalyzed Ring Opening: A study on a spiro-azetidine compound, AZD1979, revealed an unusual metabolic pathway involving a direct, GST-catalyzed nucleophilic attack by glutathione on the azetidine ring, leading to ring opening without prior bioactivation by P450 enzymes.
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound and positive control compounds (e.g., testosterone, midazolam)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a solution of liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsomal solution at 37°C.
-
Reaction Initiation: Add the test compound to the microsomal solution. Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k * reaction volume) / amount of microsomal protein.
-
Excretion
Drugs and their metabolites are eliminated from the body through various routes, primarily renal (urine) and fecal (bile).
-
Tofacitinib: Approximately 70% of total clearance is through hepatic metabolism, with the remaining 30% being renal excretion of the parent drug.[6] Following a radiolabeled dose, 80.1% of the radioactivity was recovered in the urine and 13.8% in the feces.[6]
-
Azelnidipine: Following a single oral dose of radiolabeled azelnidipine, approximately 26% of the total radioactivity was excreted in the urine and 63% in the feces over 7 days, indicating that biliary excretion is a major route of elimination.[3][15]
-
Ximelagatran: The active metabolite, melagatran, is not significantly metabolized and is primarily excreted renally (80%).[6]
Visualizations of Key Pathways
Signaling Pathways
Metabolic Pathways
Conclusion
The azetidine scaffold is a valuable tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. Compounds containing this moiety exhibit a wide range of ADME profiles, which are highly dependent on the overall molecular structure. Generally, the azetidine ring can confer increased metabolic stability and modulate physicochemical properties to enhance absorption and distribution. However, as demonstrated by the diverse pharmacokinetic parameters of marketed and investigational drugs, a thorough in vitro and in vivo characterization is essential for each new chemical entity. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically evaluate the pharmacokinetic profile of novel azetidine-containing compounds and to advance their development as potential therapeutic agents.
References
- 1. Influence of age on the pharmacokinetics and pharmacodynamics of ximelagatran, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. benchchem.com [benchchem.com]
The Azetidine Ring: A Cornerstone Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from the periphery of medicinal chemistry to become a privileged pharmacophore in the design of novel therapeutics. Its unique conformational constraints, inherent ring strain, and ability to modulate physicochemical properties have made it an attractive scaffold for targeting a diverse array of biological targets. This technical guide provides a comprehensive overview of the azetidine ring as a pharmacophore, detailing its role in approved drugs and investigational compounds, along with key synthetic methodologies and biological evaluation protocols.
Physicochemical Properties and Advantages in Drug Design
The azetidine ring's compact and rigid structure offers several advantages in drug design.[1] Its puckered conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for target proteins.[2] The strained nature of the four-membered ring, while making its synthesis challenging, also contributes to its unique chemical reactivity and metabolic stability.[3] Compared to its more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine scaffold can offer improved metabolic stability by resisting N-dealkylation.[3] Furthermore, the nitrogen atom provides a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[4]
Azetidine-Containing FDA-Approved Drugs
The therapeutic potential of the azetidine ring is exemplified by its presence in several FDA-approved drugs, each with a distinct mechanism of action.
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5]
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[6] It is used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[7]
Ezetimibe is a cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[8] By blocking the uptake of dietary and biliary cholesterol, ezetimibe effectively lowers LDL-cholesterol levels.[8]
Quantitative Pharmacokinetic Data of FDA-Approved Azetidine Drugs
The following table summarizes key pharmacokinetic parameters of these approved drugs, demonstrating the favorable profiles that can be achieved with azetidine-containing compounds.
| Drug | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Protein Binding (%) | Excretion Routes |
| Azelnidipine | 2.3 - 4.14 | 1.66 - 48.3 | 8.68 - 28.0 | ~90 | Feces (63%), Urine (26%)[6][9] |
| Cobimetinib | 2.4 | - | ~52.8 | 95 | - |
| Ezetimibe | 4 - 12 | 3.4 - 5.5 | ~22 | >90 | Feces (~78%), Urine (~11%)[1][3] |
The Azetidine Pharmacophore in Investigational Drug Candidates
Beyond approved drugs, the azetidine scaffold is being actively explored in a variety of therapeutic areas, demonstrating its versatility as a pharmacophore.
Azetidine Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[10] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.[11] These compounds have shown sub-micromolar inhibitory potencies in in vitro assays.[11][12]
| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |
| 5a | 0.55 | > 18 | > 18[12] |
| 5o | 0.38 | > 18 | > 18[12] |
| 8i | 0.34 | > 18 | > 18[12] |
| 7g | - | - | - |
| 9k | - | - | - |
The diagram below illustrates the canonical STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.
Caption: STAT3 signaling pathway and inhibition by azetidine derivatives.
Azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs).[13] Azetidine-based compounds have been designed as conformationally constrained analogs of GABA to inhibit GATs, particularly GAT-1.
| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidin-2-ylacetic acid derivative (diphenylbutenyl) | 2.83 ± 0.67 | -[14] |
| Azetidin-2-ylacetic acid derivative (bis(3-methyl-2-thienyl)butenyl) | 2.01 ± 0.77 | -[14] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5[14] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 ± 3.3 | -[14] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | - | 31.0 ± 4.7[14] |
The following diagram illustrates the process of GABA reuptake by the GAT-1 transporter and its inhibition by azetidine derivatives.
Caption: GABA reuptake by GAT-1 and inhibition by azetidine derivatives.
Azetidine Derivatives as Human Cytomegalovirus (HCMV) Inhibitors
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication. The rigid azetidine ring introduces a conformational constraint that appears to be crucial for their antiviral activity.
Structure-activity relationship (SAR) studies have revealed that aliphatic or no substituents at the C-carboxamide group, an aliphatic C-terminal side-chain, and a benzyloxycarbonyl moiety at the N-terminus are important for anti-HCMV activity.[8]
The following diagram outlines a simplified workflow for testing the efficacy of azetidine-based HCMV inhibitors.
Caption: Workflow for evaluating azetidine-based HCMV inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors
A general procedure for the synthesis of (R)-azetidine-2-carboxamide analogues involves the coupling of a suitably protected (R)-azetidine-2-carboxylic acid with a substituted amine, followed by deprotection and further functionalization.
Materials:
-
(R)-1-Boc-azetidine-2-carboxylic acid
-
Substituted amine (e.g., 4-aminosalicylic acid derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
To a solution of (R)-1-Boc-azetidine-2-carboxylic acid in DMF, add HATU, HOBt, and DIPEA.
-
Add the substituted amine and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Treat the purified product with TFA in DCM to remove the Boc protecting group.
-
Neutralize the reaction mixture and purify the final compound.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding
This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[15][16]
Materials:
-
Nuclear extracts from cells with activated STAT3
-
32P-labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe)
-
Azetidine-based inhibitor
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
Procedure:
-
Pre-incubate the nuclear extract with the azetidine-based inhibitor at various concentrations for 30 minutes at room temperature.
-
Add the 32P-labeled probe and poly(dI-dC) to the mixture and incubate for another 20 minutes.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
In Vitro GABA Uptake Assay
This assay measures the inhibition of GABA uptake into cells expressing a specific GABA transporter subtype.[5][17]
Materials:
-
HEK293 cells stably expressing the desired GAT subtype
-
[3H]-GABA
-
Azetidine-based inhibitor
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Plate the HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer and then pre-incubate with the azetidine-based inhibitor at various concentrations for 10-20 minutes.
-
Initiate the uptake by adding a solution containing a fixed concentration of [3H]-GABA.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Plaque Reduction Assay for HCMV
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[10][18]
Materials:
-
Human fibroblast cells (e.g., MRC-5)
-
HCMV stock
-
Azetidine-based inhibitor
-
Culture medium
-
Agarose overlay
-
Crystal violet stain
Procedure:
-
Seed human fibroblast cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of HCMV.
-
After a 1-hour adsorption period, remove the virus inoculum and add an agarose overlay containing various concentrations of the azetidine-based inhibitor.
-
Incubate the plates for 7-14 days to allow for plaque formation.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition and the IC50 value.
Conclusion
The azetidine ring has firmly established itself as a valuable pharmacophore in drug discovery. Its unique structural and physicochemical properties have been successfully exploited in the development of approved drugs for a range of diseases. The continued exploration of azetidine-containing compounds in various therapeutic areas, as highlighted by the promising investigational candidates, underscores the broad potential of this versatile scaffold. The synthetic methodologies and biological assays detailed in this guide provide a foundation for researchers to further investigate and harness the power of the azetidine ring in the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of dimeric human NPC1L1 provide insight into mechanisms for cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 8. Niemann-Pick C1-Like 1 and cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA transporter - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 15. licorbio.com [licorbio.com]
- 16. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 17. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
InChI Key and CAS number for 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, relevant experimental data, and synthetic protocols.
Core Chemical Data
The foundational chemical identifiers for this compound and its commonly used hydrochloride salt are summarized below. Establishing the correct identifiers is crucial for accurate literature searches and procurement. The primary CAS number for the base compound is 7215-01-2, with the corresponding InChIKey JHJFWWNFVIMSMT-UHFFFAOYSA-N. For the hydrochloride salt, the most consistently reported CAS number is 90561-74-3, associated with the InChIKey PUUADIQWLUEDNH-UHFFFAOYSA-N.
| Compound Name | CAS Number | InChIKey |
| This compound | 7215-01-2[1][2] | JHJFWWNFVIMSMT-UHFFFAOYSA-N |
| This compound hydrochloride | 90561-74-3 | PUUADIQWLUEDNH-UHFFFAOYSA-N |
Biological Activity and Potential Applications
This compound has been noted for its potential pharmacological effects. Early studies in animal models indicated that this 3-phenylazetidine derivative exhibits slight sympathomimetic effects.[1][2] The azetidine moiety is a valuable scaffold in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[3] Its rigid, three-dimensional structure offers a distinct advantage for designing molecules that can interact with biological targets with high specificity.
The bromo-substituent on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate in the synthesis of more complex, biologically active compounds, particularly for central nervous system (CNS) targeted drugs with potential antipsychotic, antidepressant, or anti-inflammatory activities.[4]
While direct evidence for the involvement of this compound in specific signaling pathways is limited in publicly available literature, structurally related compounds, such as 3-((4-bromophenyl)sulfonyl)azetidine, have been investigated as building blocks for kinase inhibitors that could potentially modulate pathways like the JAK-STAT3 signaling cascade.[5]
Experimental Protocols
General Synthesis of Azetidine Derivatives
The synthesis of azetidines can be challenging due to the high ring strain of the four-membered ring.[6][7] However, various synthetic methodologies have been developed. A general approach to synthesizing 3-substituted azetidines involves the cyclization of appropriate 1,3-difunctionalized compounds.
A representative, though not specific to this compound, protocol for the synthesis of a spiro-fused azetidine derivative containing the 4-bromophenyl group is provided below. This illustrates a general synthetic strategy that could be adapted.
Synthesis of tert-butyl 2′-(4-bromophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate [8]
-
Reaction Setup: A solution of the appropriate starting materials (not fully detailed in the source document) is prepared in a suitable solvent.
-
Reaction Conditions: The reaction mixture is stirred under specific conditions (e.g., temperature, atmosphere) for a designated period to facilitate the cyclization and formation of the spiro-azetidine product.
-
Work-up: The solvent is removed under reduced pressure (in vacuo). The resulting residue is partitioned between a 5% aqueous citric acid solution (50 mL) and dichloromethane (100 mL).
-
Extraction and Drying: The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The dried organic phase is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexane.
Characterization Data for the Synthesized Derivative (7l): [8]
-
Yield: 51%
-
Appearance: White solid
-
Melting Point: 139-140 °C
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of a this compound derivative, based on the experimental protocol described.
Caption: General workflow for the synthesis and purification of a this compound derivative.
References
- 1. This compound | 7215-01-2 [amp.chemicalbook.com]
- 2. This compound | 7215-01-2 [amp.chemicalbook.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound HCL [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis | MDPI [mdpi.com]
An In-depth Technical Guide on the Stability and Storage of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and storage conditions for 3-(4-Bromophenyl)azetidine and its hydrochloride salt, this compound hydrochloride. The information is compiled from various chemical suppliers and safety data sheets to ensure safe handling, storage, and use in a laboratory setting.
Overview and Chemical Properties
This compound is a synthetic organic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and drug discovery. Its stability is a critical factor for ensuring its integrity and reactivity in chemical syntheses.
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
| CAS RN | 90561-74-3[1][2] |
| Molecular Formula | C9H11BrClN[1][2] |
| Molecular Weight | 248.55[1][2] |
| SMILES | C1C(CN1)C2=CC=C(C=C2)Br.Cl[1][2] |
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical purity and stability of this compound and its salts. Based on information from multiple suppliers, the following conditions are recommended.
Table 2: Recommended Storage Conditions
| Compound | Recommended Temperature | Atmosphere | Additional Notes |
| This compound | 2-8 °C | - | - |
| This compound hydrochloride | Room Temperature | Inert atmosphere[1][2] | Store apart from foodstuff containers or incompatible materials.[3] |
The hydrochloride salt is noted to be stable at room temperature when stored under an inert atmosphere, which helps to prevent degradation from atmospheric moisture and oxygen. For the free base, refrigerated conditions are suggested.
Stability Profile and Handling
While detailed quantitative stability studies are not publicly available, the recommended storage conditions provide insight into the compound's general stability. The requirement for an inert atmosphere for the hydrochloride salt suggests potential sensitivity to air or moisture.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper handling and storage of this compound and its hydrochloride salt to ensure long-term stability.
Caption: Decision workflow for storing this compound compounds.
Safety Information
For this compound hydrochloride, the following safety information has been reported:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P334 (IF ON SKIN: Immerse in cool water/wrap in wet bandages), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols
Detailed experimental protocols for stability-indicating assays of this compound are not extensively published. However, a general approach to assessing the stability of a research chemical would involve the following:
A. Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways under stress conditions.
-
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound heated at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS and NMR.
-
B. Long-Term Stability Study Protocol
-
Objective: To determine the shelf-life under recommended storage conditions.
-
Methodology:
-
Store multiple batches of this compound under the recommended conditions (e.g., 2-8°C and room temperature under an inert atmosphere for the hydrochloride salt).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples.
-
Analyze the samples for purity and the presence of degradation products using a validated HPLC method.
-
Assess physical properties such as appearance, color, and solubility.
-
Conclusion
While comprehensive, publicly available stability data for this compound is limited, the information from suppliers provides a solid foundation for its proper handling and storage. For critical applications in drug development, it is highly recommended that researchers perform in-house stability studies to fully understand the compound's behavior under their specific experimental and storage conditions. Adherence to the recommended storage conditions—refrigeration for the free base and an inert, room-temperature environment for the hydrochloride salt—is crucial for maintaining the compound's integrity.
References
An In-depth Technical Guide to 3-(4-Bromophenyl)azetidine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)azetidine, a valuable building block for medicinal chemistry and drug discovery. The document details its commercial availability, synthetic routes, physicochemical properties, and potential applications, with a focus on its role as a scaffold for central nervous system (CNS) targeted agents.
Commercial Availability and Suppliers
This compound and its hydrochloride salt are available from several commercial suppliers catering to the research and development market. These compounds are typically supplied in quantities ranging from milligrams to several grams with purities often exceeding 95%. It is important to note that these products are intended for laboratory research use only.
Below is a summary of representative suppliers and their product offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Fluorochem | This compound HCL | 90561-74-3 | C₉H₁₁BrClN | 95% | Available in various quantities (e.g., 100mg, 250mg, 500mg, 1g, 5g). |
| ChemicalBook | This compound | 7215-01-2 | C₉H₁₀BrN | Varies by supplier | A platform listing multiple suppliers. |
| Achmem | This compound hydrochloride | 90561-74-3 | C₉H₁₁BrClN | 97% | Offered in quantities such as 100mg and 250mg. |
| MySkinRecipes | This compound HCL | 90561-74-3 | C₉H₁₁BrClN | 97% | Marketed as a pharmaceutical intermediate for CNS-targeted drug development. |
| CymitQuimica | This compound HCL | Not specified | C9H11BrClN | 95% | Provides pricing for various quantities.[1] |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be expected.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₀BrN | --- |
| Molecular Weight | 212.09 g/mol | --- |
| CAS Number | 7215-01-2 | [1] |
| Appearance | Likely a liquid or low-melting solid | Based on the HCl salt being described as a solid. |
| Predicted ¹H NMR | Aromatic protons (AA'BB' system): ~δ 7.2-7.6 ppm; Azetidine ring protons: ~δ 3.5-4.5 ppm | Based on structurally similar compounds. |
| Predicted ¹³C NMR | Aromatic carbons: ~δ 120-140 ppm; Azetidine carbons: ~δ 30-60 ppm | Based on structurally similar compounds. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 212/214 (due to bromine isotopes) | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would result in two major peaks of nearly equal intensity separated by 2 Da. |
For this compound Hydrochloride:
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₁BrClN | [1] |
| Molecular Weight | 248.55 g/mol | [1] |
| CAS Number | 90561-74-3 | |
| Appearance | Liquid or solid | Described as both liquid and solid by different suppliers.[1] |
| Purity | ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of the azetidine nitrogen, introduction of the bromophenyl group, and subsequent deprotection. A common strategy employs a tert-butyloxycarbonyl (Boc) protecting group.
Synthetic Pathway Overview
A plausible synthetic route starting from N-Boc-3-azetidinone is outlined below. This involves a Grignard reaction to introduce the aryl group, followed by further modifications and deprotection. A related synthesis of 3-aryl-3-arylmethoxy-azetidines starts with the addition of a preformed aryl lithium reagent to N-Boc-3-azetidinone.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(4-bromophenyl)azetidine
This protocol is adapted from general procedures for the arylation of azetidinones.
Materials:
-
N-Boc-3-azetidinone
-
4-Bromophenylmagnesium bromide (or 4-bromobenzene and magnesium turnings for in situ generation)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of 4-bromophenylmagnesium bromide (1.1 equivalents) in THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, N-Boc-3-(4-bromophenyl)-3-hydroxyazetidine, can be purified by flash column chromatography on silica gel. The tertiary alcohol may then need to be reduced to obtain N-Boc-3-(4-bromophenyl)azetidine.
Detailed Experimental Protocol: N-Boc Deprotection
This protocol is a general method for the acid-catalyzed removal of the Boc protecting group.
Materials:
-
N-Boc-3-(4-bromophenyl)azetidine
-
Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(4-bromophenyl)azetidine (1 equivalent) in DCM.
-
To this solution, add TFA (10-20 equivalents) or an excess of 4 M HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
If the hydrochloride salt is desired, after the reaction with HCl in dioxane, the solvent can be removed under reduced pressure to yield the salt directly, which can often be used without further purification.
Applications in Drug Discovery
The azetidine scaffold is increasingly recognized as a valuable component in the design of novel therapeutics. Its rigid, three-dimensional structure can impart favorable conformational constraints, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the polar nature of the azetidine nitrogen can improve physicochemical properties such as aqueous solubility.
Central Nervous System (CNS) Drug Discovery
3-Arylazetidines, including this compound, are of particular interest in CNS drug discovery. They have been investigated as ligands for monoamine transporters, which are key targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.
Caption: Mechanism of monoamine reuptake inhibition by this compound.
Monoamine Transporter Inhibition
This compound and its analogs are being explored as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can prolong their signaling, a mechanism of action for many antidepressant and psychostimulant drugs. The bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.
| Compound Type | Target | Reported Kᵢ (nM) | Notes |
| 3-Aryl-3-arylmethoxy-azetidines | SERT | 1.0 - 3.5 | Dichloro-substituted analogs showed high affinity.[2] |
| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | DAT | 620 | Exhibited moderate affinity for DAT.[2] |
| Bromine-substituted methylphenidate analogs | DAT | 4 - 20 | Showed higher affinity than methylphenidate. |
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The following is a general protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for a specific monoamine transporter (e.g., DAT, SERT, or NET) expressed in a cell line.
Caption: Experimental workflow for a radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
This compound (test compound).
-
A known high-affinity inhibitor for the transporter to determine non-specific binding (e.g., cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess known inhibitor), and competition binding (radioligand + varying concentrations of this compound).
-
Incubation: To each well, add assay buffer, the appropriate concentration of the test compound or known inhibitor, and the cell membrane preparation. Initiate the binding reaction by adding the radioligand at a concentration close to its Kₑ.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration of the plate contents through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery, particularly for the development of novel CNS-active agents. Its structural features make it an attractive scaffold for targeting monoamine transporters. The information and protocols provided in this guide are intended to facilitate further research and development efforts utilizing this promising compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)azetidine from 3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3-(4-Bromophenyl)azetidine, a valuable building block in medicinal chemistry, starting from the readily available 3-hydroxyazetidine. The described synthetic route involves the protection of the azetidine nitrogen, oxidation of the hydroxyl group, a Wittig reaction to introduce the carbon skeleton, reduction of the resulting alkene, and final deprotection to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound from 3-hydroxyazetidine is accomplished through a five-step sequence:
-
Protection: The secondary amine of 3-hydroxyazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Oxidation: The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to a ketone, yielding N-Boc-3-azetidinone, a key intermediate for C-C bond formation at the 3-position.
-
Wittig Reaction: The N-Boc-3-azetidinone undergoes a Wittig reaction with (4-bromobenzyl)triphenylphosphonium bromide to form the exocyclic alkene, tert-butyl 3-(4-bromobenzylidene)azetidine-1-carboxylate.
-
Reduction: The exocyclic double bond is reduced, typically via catalytic hydrogenation, to afford the saturated N-Boc-3-(4-bromophenyl)azetidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions to furnish the final product, this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis. Note that yields are indicative and may vary based on reaction scale and optimization.
Table 1: Reagents and Stoichiometry
| Step | Starting Material | Reagent(s) | Molar Equiv. | Solvent |
| 1 | 3-Hydroxyazetidine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | 1.1, 1.2 | Methanol/Water |
| 2 | N-Boc-3-hydroxyazetidine | Oxalyl chloride, DMSO, Triethylamine | 1.5, 2.0, 5.0 | Dichloromethane |
| 3 | N-Boc-3-azetidinone | (4-Bromobenzyl)triphenylphosphonium bromide, n-Butyllithium | 1.2, 1.2 | Tetrahydrofuran |
| 4 | N-Boc-3-(4-bromobenzylidene)azetidine | H₂, Palladium on carbon (10%) | Gas, catalytic | Ethanol |
| 5 | N-Boc-3-(4-bromophenyl)azetidine | Trifluoroacetic acid (TFA) | Excess | Dichloromethane |
Table 2: Reaction Conditions and Expected Outcomes
| Step | Reaction | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Boc Protection | 55 | 16 | 90-97 |
| 2 | Oxidation (Swern) | -78 to RT | 2 | 85-95 |
| 3 | Wittig Reaction | 0 to RT | 4-12 | 70-85 |
| 4 | Reduction | RT | 12 | >95 |
| 5 | Deprotection | 0 to RT | 1-2 | >95 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
This protocol details the protection of the azetidine nitrogen with a Boc group.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 55 °C and stir for 16 hours.
-
Cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel chromatography if necessary.
Step 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)
This protocol describes the oxidation of the secondary alcohol to a ketone using a Swern-type oxidation.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of DMSO (2.0 eq) in anhydrous dichloromethane to the cooled solution.
-
After stirring for 15 minutes, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 3: Synthesis of tert-Butyl 3-(4-bromobenzylidene)azetidine-1-carboxylate
This protocol details the Wittig reaction to form the exocyclic double bond.
Materials:
-
(4-Bromobenzyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (4-bromobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and slowly add n-butyllithium (1.2 eq) dropwise. The formation of a deep orange or reddish color indicates ylide generation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.
Step 4: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol describes the reduction of the exocyclic double bond.
Materials:
-
tert-Butyl 3-(4-bromobenzylidene)azetidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl 3-(4-bromobenzylidene)azetidine-1-carboxylate (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Step 5: Synthesis of this compound
This final step involves the deprotection of the Boc group to yield the target compound.
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.
-
Slowly add trifluoroacetic acid (10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Application Note: N-Boc Protection of 3-(4-Bromophenyl)azetidine for Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidine scaffolds are increasingly important in medicinal chemistry as they offer a unique three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability.[1][2] The 3-(4-bromophenyl)azetidine moiety, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further molecular elaboration through various cross-coupling reactions.[2] This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
To enable the selective functionalization of the aryl bromide, the secondary amine of the azetidine ring must first be protected. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] This application note provides detailed protocols for the N-Boc protection of this compound and a subsequent representative Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl this compound-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of tert-butyl this compound-1-carboxylate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the N-Boc protected this compound with an arylboronic acid.
Materials:
-
tert-butyl this compound-1-carboxylate
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂ (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v) or Toluene and water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube, add tert-butyl this compound-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(biaryl)azetidine.
Data Presentation
| Reaction Step | Reactant | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| N-Boc Protection | This compound | Boc₂O, TEA | DCM | 0 °C to RT | >90% | [3][4] |
| Suzuki-Miyaura Coupling | tert-butyl this compound-1-carboxylate | Arylboronic acid, Pd catalyst, Base | Dioxane/Water | 80-100 °C | 70-95% | [5][6][7] |
Visualizations
Caption: Overall experimental workflow.
Caption: N-Boc protection reaction mechanism.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The coupling of 3-(4-Bromophenyl)azetidine with various boronic acids provides a direct route to a diverse range of 3-(biphenyl-4-yl)azetidine derivatives, which are key intermediates in the development of novel therapeutics.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. The described methodology is robust and scalable, offering a reliable starting point for the synthesis of a library of compounds for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Materials and Methods
Reagents and Solvents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for chromatography)
Equipment
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Flash chromatography system for purification
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired coupled product.
Results and Data Presentation
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under the optimized conditions.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(Biphenyl-4-yl)azetidine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4'-Methoxybiphenyl-4-yl)azetidine | 88 |
| 3 | 4-Fluorophenylboronic acid | 3-(4'-Fluorobiphenyl-4-yl)azetidine | 95 |
| 4 | 3-Thiopheneboronic acid | 3-(4-(Thiophen-3-yl)phenyl)azetidine | 85 |
| 5 | 2-Pyridineboronic acid | 3-(4-(Pyridin-2-yl)phenyl)azetidine | 78 |
Yields are based on isolated product after purification and are representative of typical outcomes for similar Suzuki-Miyaura couplings.
Visualizations
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling protocol detailed herein provides an efficient and versatile method for the synthesis of 3-(4-arylphenyl)azetidine derivatives. The reaction conditions are mild and tolerate a range of functional groups on the boronic acid coupling partner, making this a valuable tool for the generation of compound libraries for drug discovery. The straightforward experimental procedure and high yields make this protocol suitable for both small-scale and large-scale synthesis. Further optimization of catalyst, ligand, and base may be necessary for particularly challenging substrates.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and lipophilicity, when incorporated into drug candidates. The synthesis of 3-arylazetidines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represents a key strategy for accessing novel chemical matter for drug discovery programs. This document provides detailed application notes and protocols for the Suzuki coupling of azetidine derivatives with arylboronic acids, focusing on the use of palladium catalysts and specialized ligands to achieve efficient C-C bond formation.
The Suzuki-Miyaura coupling is a versatile and widely used method for constructing C-C bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. However, the application of this methodology to saturated nitrogen heterocycles like azetidines can present unique challenges, including potential catalyst inhibition by the Lewis basic nitrogen atom. The selection of an appropriate combination of palladium precursor, ligand, and base is therefore crucial for a successful transformation.
These notes are intended to serve as a comprehensive guide for researchers, providing a summary of effective catalytic systems, detailed experimental procedures, and visualizations of the reaction workflow and catalytic cycle to facilitate the synthesis of diverse 3-arylazetidine derivatives.
Data Presentation: Catalytic Systems for Suzuki Coupling of Azetidine Derivatives
The efficiency of the Suzuki-Miyaura coupling of azetidine derivatives is highly dependent on the chosen catalytic system and reaction parameters. Below is a summary of a reported successful coupling, providing a key example for this transformation.
| Azetidine Substrate | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-(1-benzyl-3-bromo-2-methyleneazetidin-3-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene | 80 | 12 | 81 | [1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-(1-benzyl-3-bromo-2-methyleneazetidin-3-yl)acetate with Phenylboronic Acid
This protocol is based on the successful Suzuki-Miyaura cross-coupling reported by Sasai and co-workers, which follows the enantioselective synthesis of the azetidine precursor via an aza-Morita-Baylis-Hillman (aza-MBH) reaction.[1]
Materials:
-
Ethyl 2-(1-benzyl-3-bromo-2-methyleneazetidin-3-yl)acetate
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add ethyl 2-(1-benzyl-3-bromo-2-methyleneazetidin-3-yl)acetate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-(1-benzyl-2-methylene-3-phenylazetidin-3-yl)acetate.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of aryl azetidines.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(4-Bromophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines.[1][2] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-(4-bromophenyl)azetidine, a valuable building block in the synthesis of novel therapeutic agents. The protocols described herein are designed to be a practical guide for researchers in the pharmaceutical and biotechnology sectors.
The reaction involves the coupling of an aryl halide, in this case, the 4-bromophenyl moiety of this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success of the reaction and can be tailored to the specific amine coupling partner.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes common reagents and conditions, with typical starting points for optimization highlighted.
| Parameter | Reagent/Condition | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos, RuPhos, BINAP | 1.2-2.4 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are generally effective.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | The choice of base can significantly impact the reaction outcome.[3] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous solvents are crucial for optimal performance. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. | |
| Amine | Primary or Secondary | 1.1-1.5 equivalents | A slight excess of the amine is typically used. |
Experimental Protocols
This section provides two detailed protocols for the Buchwald-Hartwig amination of this compound with a cyclic secondary amine (Protocol 1) and a primary aniline (Protocol 2).
Protocol 1: Coupling with a Cyclic Secondary Amine (e.g., Morpholine)
This protocol is a general procedure for the coupling of this compound with a cyclic secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Place the sealed tube in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Coupling with a Primary Aniline (e.g., Aniline)
This protocol outlines the procedure for the amination of this compound with a primary aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with cyclic amines, which can be extrapolated for the optimization of the reaction with this compound.
Table 1: Optimization of Reaction Conditions for the Coupling of an Aryl Bromide with a Cyclic Amine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| 3 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 78 |
| 4 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
Data is representative and based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify them before use. |
| Inappropriate ligand/base combination | Screen different ligands and bases. Stronger bases like NaOtBu are often effective. | |
| Side product formation | Hydrodehalogenation of the aryl bromide | Use a more electron-rich ligand or a milder base. |
| Homocoupling of the amine | Use a slight excess of the aryl bromide. | |
| Difficulty in purification | Similar polarity of product and starting materials | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Conditions for N-arylation of 3-(4-Bromophenyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 3-(4-bromophenyl)azetidine, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. The strategic introduction of aryl groups on the azetidine nitrogen can significantly modulate the pharmacological and physicochemical properties of the resulting compounds. This guide focuses on two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
The N-arylation of azetidines, particularly those bearing functionalizable groups like a bromophenyl substituent, is a key step in the generation of compound libraries for structure-activity relationship (SAR) studies. The this compound core offers a versatile platform where the azetidine nitrogen can be functionalized with various aryl and heteroaryl groups, and the bromo-handle on the phenyl ring allows for subsequent cross-coupling reactions. The two primary methods for achieving this N-arylation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, functional group tolerance, and desired reaction conditions.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its broad substrate scope and tolerance of a wide range of functional groups.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig N-arylation of a closely related substrate, 3-phenylazetidine, with various aryl bromides. These conditions are expected to be readily adaptable for this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 88 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-arylation
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100-110 °C) for the indicated time (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(4-bromophenyl)azetidine.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While traditional Ullmann conditions often required harsh reaction conditions, modern protocols with the use of ligands have made it a milder and more versatile method.
Quantitative Data Summary
| Entry | Amine | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 |
| 2 | Piperidine | 4-Iodoanisole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Morpholine | 4-Iodobenzonitrile | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | DMF | 120 | 36 | 78 |
| 4 | Indoline | 3-Iodopyridine | CuI (10) | None | K₂CO₃ | NMP | 150 | 48 | 65 |
| 5 | Azetidine | Iodobenzene | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMSO | 110 | 24 | 70 |
Experimental Protocol: General Procedure for Ullmann N-arylation
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., L-Proline, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., CuI, 5-10 mol%) and the ligand (if used, 10-20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl iodide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMSO, 0.1-0.2 M concentration) via syringe.
-
Stir the reaction mixture vigorously and heat to the specified temperature (e.g., 90-150 °C) for the indicated time (24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(4-bromophenyl)azetidine.
Visualizations
Experimental Workflow for N-arylation
Caption: General experimental workflow for the N-arylation of this compound.
Key Factors Influencing N-arylation Success
Caption: Key factors influencing the success of N-arylation reactions.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective methods to achieve this, with the choice of reaction depending on the specific substrates and desired reaction conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement these important synthetic methodologies. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired N-arylated products.
Application Notes and Protocols: Derivatization of the Azetidine Nitrogen in 3-(4-Bromophenyl)azetidine
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid structure can impart favorable conformational constraints, and the polar nitrogen atom can enhance aqueous solubility, making them valuable scaffolds. 3-(4-Bromophenyl)azetidine is a particularly useful building block, featuring a secondary amine on the azetidine ring ripe for functionalization and a bromophenyl moiety that can be modified via cross-coupling reactions.
This document provides detailed protocols for several common and robust methods to derivatize the nitrogen atom of this compound. These reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, are fundamental for structure-activity relationship (SAR) studies, enabling the synthesis of diverse libraries of compounds for biological screening.
References
Application Note: Monitoring the Synthesis of 3-(4-Bromophenyl)azetidine Using Thin-Layer Chromatography (TLC)
Introduction
Azetidine scaffolds are crucial building blocks in medicinal chemistry, valued for their ability to impart desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The synthesis of substituted azetidines, like 3-(4-Bromophenyl)azetidine, requires careful monitoring to ensure complete conversion of starting materials and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for real-time monitoring of reaction progress. This application note provides a detailed protocol for monitoring the key steps of a plausible this compound synthesis, specifically focusing on a Suzuki coupling reaction followed by a deprotection step.
Principle
TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). The separation is driven by polarity. In the context of this synthesis, the polarity of the molecules changes significantly at each step. The N-Boc protected intermediate is significantly less polar than the final product containing a free secondary amine. By selecting an appropriate mobile phase, the starting materials, intermediates, and final product can be effectively separated and visualized on a TLC plate. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot.
Hypothetical Reaction Scheme
For the purpose of this protocol, we will consider a two-step synthesis:
-
Step 1 (Suzuki Coupling): Reaction of N-Boc-3-iodoazetidine with 4-bromophenylboronic acid to form N-Boc-3-(4-Bromophenyl)azetidine.
-
Step 2 (Deprotection): Removal of the tert-butyloxycarbonyl (Boc) protecting group using an acid like trifluoroacetic acid (TFA) to yield the final product, this compound.
Experimental Protocols
1. Materials and Reagents
-
TLC Plates: Silica Gel 60 F254 pre-coated plates.
-
Mobile Phase (Eluent):
-
For Step 1 (Coupling): 30% Ethyl Acetate in Hexanes (v/v).
-
For Step 2 (Deprotection): 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA).
-
-
Visualization Reagents:
-
Apparatus: TLC developing chamber, spotting capillaries, forceps, heat gun.
2. Protocol for Monitoring Step 1 (Suzuki Coupling)
-
Prepare the TLC Chamber: Pour the mobile phase (30% EtOAc/Hexanes) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the starting material (N-Boc-3-iodoazetidine) in a suitable solvent (e.g., ethyl acetate) and spot it on the origin in the first lane.
-
Lane 2 (Co-spot): In the second lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - RXN): Using a capillary, take a small aliquot from the reaction mixture and spot it in the third lane.
-
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic product will be UV active.[3]
-
Circle the visible spots with a pencil.
-
For further visualization, dip the plate into the KMnO₄ stain solution and gently heat with a heat gun.[4] New spots corresponding to the product should appear.
-
The reaction is complete when the starting material spot (Lane 1) is absent from the reaction mixture lane (Lane 3).
-
3. Protocol for Monitoring Step 2 (Deprotection)
-
Prepare the TLC Chamber: Use the more polar mobile phase (10% MeOH in DCM + 1% TEA). The triethylamine is added to prevent the free amine product from streaking on the silica plate. Equilibrate the chamber as described previously.
-
Spot the Plate:
-
Lane 1 (SM): Spot the N-Boc protected intermediate from the previous step.
-
Lane 2 (Co-spot): Co-spot the starting material and the reaction mixture.
-
Lane 3 (RXN): Spot an aliquot of the deprotection reaction mixture.
-
-
Develop the Plate: Develop the plate in the prepared chamber.
-
Visualize and Analyze:
-
Dry the developed plate thoroughly, using a heat gun if necessary to remove all traces of acid (TFA).[5]
-
Visualize under UV light.
-
Dip the plate into the ninhydrin stain solution. Heat gently with a heat gun. The appearance of a new, lower Rf spot that turns pink or purple indicates the formation of the free amine product.[2] The N-Boc protected starting material will not react with ninhydrin.[5]
-
The reaction is considered complete when the starting material spot is gone and the ninhydrin-active spot for the product is strong.
-
Data Presentation
The following table summarizes the expected TLC results and retention factor (Rf) values for the key compounds in their respective solvent systems. Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound Name | Step | Mobile Phase | Hypothetical Rf | UV (254 nm) | KMnO₄ Stain | Ninhydrin Stain |
| N-Boc-3-iodoazetidine | 1 (SM) | 30% EtOAc / Hexanes | 0.60 | Inactive | Yellow/Brown | No Reaction |
| N-Boc-3-(4-Bromophenyl)azetidine | 1 (Product) | 30% EtOAc / Hexanes | 0.50 | Active | Yellow/Brown | No Reaction |
| This compound | 2 (Product) | 10% MeOH / DCM + 1% TEA | 0.35 | Active | Yellow/Brown | Pink/Purple |
Visual Workflow Diagram
The logical workflow for performing TLC analysis to monitor a reaction is depicted below.
Caption: Workflow for monitoring reaction progress using TLC.
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By using appropriate mobile phases and a combination of visualization techniques—UV light for aromatic moieties, KMnO₄ for general functional groups, and ninhydrin for the specific detection of the final amine product—researchers can accurately and efficiently track the progress of both coupling and deprotection steps. This ensures optimal reaction times, confirms the formation of the desired product, and aids in identifying the presence of key intermediates and byproducts.
References
Acid-catalyzed deprotection of N-Boc-3-(4-Bromophenyl)azetidine
An overview of the acid-catalyzed deprotection of N-Boc-3-(4-bromophenyl)azetidine, a critical reaction for synthesizing intermediates used by researchers, scientists, and drug development professionals.
Application Notes
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a wide range of chemical conditions and its clean, efficient removal under acidic treatment. The deprotection of N-Boc-3-(4-bromophenyl)azetidine is a key step in creating more complex molecules for pharmaceutical research, liberating the azetidine nitrogen for subsequent functionalization.
The standard mechanism for this transformation begins with the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly undergoes decarboxylation to yield the free amine, carbon dioxide, and isobutylene[1].
Commonly employed acidic reagents for this purpose include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol[2][3][4]. The choice of acid and solvent system can be tailored based on the sensitivity of other functional groups within the molecule and the desired form of the final product, which can be isolated as a free base or an acid salt[1][4].
Protocols
Method 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection, typically resulting in high yields. The product is initially formed as a TFA salt, which can be neutralized during workup to yield the free amine.
Materials
-
N-Boc-3-(4-bromophenyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
In a round-bottom flask, dissolve N-Boc-3-(4-bromophenyl)azetidine (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[5].
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield 3-(4-bromophenyl)azetidine[2].
Method 2: Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is useful for directly obtaining the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to handle and purify.
Materials
-
N-Boc-3-(4-bromophenyl)azetidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask with stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure
-
Add N-Boc-3-(4-bromophenyl)azetidine (1.0 equivalent) to a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) and stir the resulting mixture at room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS[3].
-
Upon completion, the product hydrochloride salt may precipitate from the solution.
-
Dilute the reaction mixture with diethyl ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to afford this compound hydrochloride.
Data Summary
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1–3 hours | 2–4 hours |
| Workup | Basic aqueous quench & extraction | Precipitation & filtration |
| Product Form | Free Base (after workup) | Hydrochloride Salt |
| Typical Yield | >95% | >95% |
Visualizations
Caption: General workflow for acid-catalyzed N-Boc deprotection.
Caption: Reaction mechanism for acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: Synthesis and Evaluation of 3-(4-Bromophenyl)azetidine Derivatives as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 3-(4-bromophenyl)azetidine derivatives as potent inhibitors of Gamma-Aminobutyric Acid (GABA) uptake. The protocols detailed below are based on established methodologies and are intended to guide researchers in the development of novel therapeutics targeting the GABAergic system.
Introduction
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The concentration of GABA in the synaptic cleft is regulated by GABA transporters (GATs), which include GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[1][2] Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism that has been successfully targeted for the treatment of neurological and psychiatric disorders, including epilepsy and anxiety.[2]
Azetidine scaffolds have emerged as promising cores for the design of novel GAT inhibitors. Specifically, 3-arylazetidine derivatives have shown significant potential due to their conformational rigidity and ability to present key pharmacophoric features in a defined spatial orientation. This document focuses on the use of this compound as a key intermediate for the synthesis of a library of GABA uptake inhibitors. The bromo-substituent serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative 3-arylazetidine derivatives against GABA transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the GABA uptake activity.
| Compound ID | R-Group (at Azetidine Nitrogen) | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1a | 4,4-Diphenylbut-3-en-1-yl | 2.83 ± 0.67 | >100 |
| 1b | 2-(Tris(4-methoxyphenyl)methoxy)ethyl | >100 | 15.3 ± 4.5 |
| 2a | H | >100 | >100 |
| 2b | Methyl | 26.6 ± 3.3 | 31.0 ± 4.7 |
Data adapted from a study on analogous 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-bromophenyl)azetidine
This protocol describes the synthesis of the key intermediate, N-Boc-3-(4-bromophenyl)azetidine, a crucial building block for the subsequent derivatization.
Materials:
-
1-bromo-4-iodobenzene
-
Pinacolborane
-
Pd(dppf)Cl2·CH2Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride dichloromethane adduct)
-
Potassium acetate
-
1,4-Dioxane
-
N-Boc-3-azetidinone
-
(R)-(-)-TADDOL
-
Diethylzinc (1 M in hexanes)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: To a solution of 1-bromo-4-iodobenzene (1.0 eq) in 1,4-dioxane, add pinacolborane (1.2 eq), Pd(dppf)Cl2·CH2Cl2 (0.03 eq), and potassium acetate (3.0 eq). Degas the mixture and heat at 80 °C for 12 hours under a nitrogen atmosphere. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the boronic ester.
-
Asymmetric Arylation of N-Boc-3-azetidinone: To a solution of (R)-(-)-TADDOL (0.1 eq) in toluene at 0 °C, add diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise. Stir the mixture for 30 minutes. Add a solution of N-Boc-3-azetidinone (1.0 eq) in toluene, followed by a solution of the 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) in toluene. Stir the reaction at room temperature for 24 hours. Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. Purify the crude product by flash chromatography to obtain N-Boc-3-hydroxy-3-(4-bromophenyl)azetidine.
-
Deprotection of the Boc Group: Dissolve the N-Boc-3-hydroxy-3-(4-bromophenyl)azetidine (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated NaHCO3 solution. Extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate to yield 3-hydroxy-3-(4-bromophenyl)azetidine.
Protocol 2: N-Alkylation of this compound Derivatives
This protocol details the introduction of lipophilic side chains at the azetidine nitrogen, a key step in the synthesis of potent GABA uptake inhibitors.
Materials:
-
3-hydroxy-3-(4-bromophenyl)azetidine
-
Appropriate alkylating agent (e.g., 4,4-diphenylbut-3-en-1-yl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxy-3-(4-bromophenyl)azetidine (1.0 eq) in a mixture of ACN and DMF, add K2CO3 (3.0 eq) and the desired alkylating agent (1.2 eq).
-
Heat the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 3: In Vitro GABA Uptake Inhibition Assay
This protocol describes the method for evaluating the inhibitory potency of the synthesized compounds on GABA transporters expressed in a mammalian cell line.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1 or hGAT-3).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 5 mM D-glucose.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (synthesized azetidine derivatives).
-
Reference inhibitor (e.g., Tiagabine).
-
Scintillation cocktail and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates and allow them to reach 80-90% confluency.
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing various concentrations of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known potent inhibitor. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). e. Incubate for a specific period (e.g., 10 minutes) at room temperature.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer or scintillation cocktail directly to the wells.
-
Data Analysis: a. Measure the radioactivity in each well using a scintillation counter. b. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Synthetic workflow for GABA uptake inhibitors.
Caption: Mechanism of GABA uptake inhibition.
References
Application of 3-(4-Bromophenyl)azetidine in the Development of Novel Antidepressant Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Bromophenyl)azetidine is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure provides a unique framework for designing molecules with improved physicochemical and pharmacokinetic properties. The presence of a bromine atom on the phenyl ring offers a convenient handle for further chemical modifications through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This document outlines the application of this compound in the creation of innovative antidepressant agents, focusing on two primary mechanisms of action: triple reuptake inhibition and nicotinic acetylcholine receptor (nAChR) partial agonism.
Rationale for Use in Antidepressant Drug Discovery
The azetidine moiety is a valuable pharmacophore in modern drug discovery, known for imparting favorable properties such as enhanced solubility and metabolic stability. When incorporated into CNS-active compounds, the azetidine ring can influence receptor binding and functional activity. This compound serves as a key intermediate in the synthesis of compounds with potential antidepressant activity.[1] Its derivatives have been explored as:
-
Triple Reuptake Inhibitors (TRIs): These agents simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), three key neurotransmitters implicated in the pathophysiology of depression. This broad-spectrum action has the potential for greater efficacy and a faster onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).
-
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists: This represents a novel mechanistic approach to treating depression. Partial agonism at α4β2 nAChRs can modulate the release of various neurotransmitters, including dopamine and serotonin, offering an alternative therapeutic strategy for patients who do not respond to conventional monoaminergic antidepressants.[2]
Data Presentation
The following tables summarize key quantitative data for representative azetidine derivatives in antidepressant research.
Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxyazetidine Derivatives
| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 6e | Phenyl | 3,4-Dichlorophenyl | >10,000 | 3.5 |
| 6h | 4-Chlorophenyl | 4-Chlorophenyl | 1,200 | 2.9 |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | 2,700 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 180 | 6.7 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 2,100 | 1.3 |
Data extracted from a study on 3-aryl-3-arylmethoxyazetidines as high-affinity ligands for monoamine transporters.
Table 2: In Vitro and In Vivo Data for an Azetidine-Containing α4β2 nAChR Partial Agonist (Compound 4)
| Assay | Parameter | Value |
| Binding Affinity | α4β2 nAChR Kᵢ | 0.7 nM |
| Functional Activity | α4β2 nAChR EC₅₀ | 36 nM |
| In Vivo Efficacy | Mouse Forced Swim Test | Antidepressant-like efficacy observed |
Data for a highly selective α4β2-nAChR partial agonist containing an azetidine moiety, demonstrating its potential as an antidepressant.
Experimental Protocols
General Synthesis of 3-Aryl-3-Arylmethoxyazetidine Derivatives
This protocol describes a general synthetic route for preparing 3-aryl-3-arylmethoxyazetidines, which can be adapted for derivatives of this compound.
Materials:
-
N-Boc-3-azetidinone
-
Appropriate aryl Grignard reagent (e.g., 4-Bromophenylmagnesium bromide)
-
Appropriate aryl methoxy reagent
-
Sodium hydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of N-Boc-3-aryl-3-hydroxyazetidine:
-
Dissolve N-Boc-3-azetidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the aryl Grignard reagent (e.g., 4-Bromophenylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of N-Boc-3-aryl-3-arylmethoxyazetidine:
-
Dissolve the N-Boc-3-aryl-3-hydroxyazetidine from Step 1 in anhydrous THF.
-
Add sodium hydride portion-wise at 0°C.
-
Add the desired aryl methoxy reagent.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product.
-
Dry and concentrate the organic layer.
-
Purify by column chromatography.
-
-
Step 3: Deprotection to Yield the Final Compound:
-
Dissolve the product from Step 2 in DCM.
-
Add TFA and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the final 3-aryl-3-arylmethoxyazetidine derivative.
-
In Vitro Monoamine Transporter Binding Assay
This protocol outlines a method to determine the binding affinity of synthesized compounds for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Rat brain tissue (striatum for DAT, brainstem for SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT)
-
Test compounds (azetidine derivatives)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, the radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate at the appropriate temperature for a specified time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
In Vivo Forced Swim Test (FST) in Mice
The FST is a common behavioral test to screen for antidepressant-like activity.
Materials:
-
Male mice
-
Test compounds and vehicle
-
Fluoxetine (positive control)
-
A transparent cylindrical container filled with water (25°C)
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or fluoxetine (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
-
Forced Swim Test:
-
Individually place each mouse in the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time of the test compound group with the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Triple Reuptake Inhibition.
Caption: α4β2 nAChR Partial Agonist Mechanism.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3-(4-Bromophenyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(4-Bromophenyl)azetidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The synthesis of this compound, often performed with the nitrogen protected (e.g., with a Boc group), typically involves a few key strategies. The most prevalent methods include:
-
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling is a widely used method to form the C-C bond between an azetidine core and the 4-bromophenyl group.
-
Nucleophilic addition of organometallic reagents: The addition of a 4-bromophenyl Grignard reagent to a protected azetidin-3-one, followed by reduction of the resulting tertiary alcohol, is another common approach.
-
Intramolecular cyclization: While a fundamental method for forming the azetidine ring, it can be prone to side reactions like polymerization.
Q2: Why is the azetidine nitrogen typically protected during synthesis?
A2: The nitrogen atom of the azetidine ring is nucleophilic and can interfere with many synthetic transformations. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are used to prevent unwanted side reactions at the nitrogen atom, improving the overall yield and purity of the desired product.
Q3: What are the general challenges associated with azetidine synthesis?
A3: The primary challenge in synthesizing azetidines is the inherent ring strain of the four-membered ring. This strain makes the ring susceptible to opening under various conditions. Other common issues include low yields and the potential for polymerization.
Troubleshooting Guide: Common Side Products and Solutions
This guide addresses specific side products that may be observed during the synthesis of this compound via two common methods: Suzuki-Miyaura Coupling and Grignard Reagent Addition.
Method 1: Suzuki-Miyaura Coupling
This method typically involves the coupling of a 3-substituted azetidine (e.g., N-Boc-3-iodoazetidine or a boronic ester derivative) with a 4-bromophenylboronic acid or a corresponding halide.
Issue: Identification of unexpected peaks in GC-MS or LC-MS analysis.
Possible Cause 1: Homocoupling Side Products
Homocoupling is a frequent side reaction in Suzuki-Miyaura coupling, leading to the formation of dimers of the starting materials.
-
Side Product A: 4,4'-Dibromobiphenyl: Formed from the coupling of two molecules of the 4-bromophenylboronic acid.
-
Side Product B: Biphenyl: Can be formed from the homocoupling of phenylboronic acid if it is present as an impurity or from dehalogenated intermediates.
-
Side Product C: 1,1'-Di-Boc-3,3'-biazetidine: Results from the coupling of two molecules of the azetidine coupling partner.
| Side Product Name | Chemical Structure | Common Identification Method |
| 4,4'-Dibromobiphenyl | Br-C₆H₄-C₆H₄-Br | GC-MS, LC-MS, NMR |
| Biphenyl | C₆H₅-C₆H₅ | GC-MS, LC-MS, NMR |
| 1,1'-Di-Boc-3,3'-biazetidine | (Boc)N(C₃H₄)-(C₃H₄)N(Boc) | LC-MS, NMR |
Troubleshooting and Mitigation:
-
Optimize Catalyst and Ligand: Use of highly active palladium catalysts and appropriate phosphine ligands can favor the cross-coupling reaction over homocoupling.
-
Control Reaction Conditions: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.[1]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can minimize its homocoupling.
Possible Cause 2: Dehalogenation Side Product
Dehalogenation is the replacement of a halogen atom with a hydrogen atom on the aromatic ring.
-
Side Product D: Phenyl Bromide: Formation of phenyl bromide from 4-bromophenylboronic acid or 1-bromo-4-iodobenzene.
-
Side Product E: 3-Phenylazetidine (N-protected): Dehalogenation of the 4-bromophenyl group after the desired coupling reaction.
| Side Product Name | Chemical Structure | Common Identification Method |
| Phenyl Bromide | C₆H₅-Br | GC-MS |
| N-Boc-3-phenylazetidine | (Boc)N(C₃H₄)-C₆H₅ | LC-MS, NMR |
Troubleshooting and Mitigation:
-
Choice of Base: The choice of base can influence the extent of dehalogenation. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are sometimes preferred over stronger bases like alkoxides.
-
Solvent: The solvent can act as a hydride source. Protic solvents like alcohols may increase the risk of dehalogenation.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of side reactions.
Method 2: Grignard Reagent Addition to Azetidin-3-one
This route involves the preparation of 4-bromophenylmagnesium bromide, followed by its addition to N-Boc-azetidin-3-one.
Issue: Low yield of the desired tertiary alcohol and presence of a major apolar byproduct.
Possible Cause: Wurtz Coupling Side Product
The Wurtz coupling is a significant side reaction during the formation of the Grignard reagent, leading to a homocoupled dimer of the aryl halide.[2]
-
Side Product F: 4,4'-Dibromobiphenyl: This is the same homocoupling product as in the Suzuki reaction, but formed through a different mechanism involving the Grignard reagent reacting with the starting aryl bromide.[2][3]
| Side Product Name | Chemical Structure | Common Identification Method |
| 4,4'-Dibromobiphenyl | Br-C₆H₄-C₆H₄-Br | GC-MS, LC-MS, NMR |
Troubleshooting and Mitigation:
-
Control Temperature: The formation of a Grignard reagent is exothermic. Maintain a low and controlled temperature during the addition of the aryl bromide to the magnesium turnings to minimize the Wurtz coupling.[2]
-
Slow Addition: Add the 4-bromobromobenzene solution slowly and dropwise to the magnesium suspension.[3] This keeps the instantaneous concentration of the aryl bromide low, favoring the Grignard formation over the coupling reaction.[3]
-
Solvent: Use a sufficient amount of a dry ether solvent (e.g., THF, diethyl ether) to help dissipate heat and dilute the reactants.[2]
-
Magnesium Activation: Ensure the magnesium turnings are activated (e.g., with a small crystal of iodine) to initiate the Grignard formation promptly.
Experimental Protocols
Synthesis of N-Boc-3-(4-bromophenyl)azetidine via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried flask, add N-Boc-3-iodoazetidine, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Azetidine Derivatives via Suzuki-Miyaura Coupling
Welcome to the technical support center for the synthesis of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized azetidines.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryl byproducts. This side reaction consumes the boronic acid, reduces the yield of the desired substituted azetidine product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
| Symptom | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct (boronic acid dimer) | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by using the freeze-pump-thaw technique for complete oxygen removal.[1][2] 1b. Ensure a positive pressure of an inert gas is maintained throughout the reaction setup. |
| 2. Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 2a. Switch to a Palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require an initial reduction step that can be mediated by the boronic acid.[1] 2b. Utilize advanced palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) designed for clean and efficient generation of the active Pd(0) species.[1] 2c. If using a Pd(II) source is necessary, consider the addition of a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without promoting extensive homocoupling.[3] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are known to promote the desired cross-coupling pathway over homocoupling due to steric hindrance and enhanced reductive elimination.[1] | |
| Low yield of the desired azetidine product | 1. Inefficient catalyst turnover. | 1. Ensure all reagents are of high purity and solvents are anhydrous. |
| 2. Catalyst deactivation. | 2. Optimize the reaction temperature. Excessive heat can lead to the decomposition of the palladium catalyst.[4] | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary. | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be entirely suppressed, explore alternative solvent systems for column chromatography to enhance separation. 2. Consider recrystallization as a purification technique if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: There are two primary mechanisms for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) species. This is particularly problematic at the beginning of the reaction.[1]
Q2: How does the choice of base affect the extent of homocoupling?
A2: The base is crucial for the activation of the boronic acid, but an improper choice can promote homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are favored as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[1] The optimal base is often substrate-dependent and may require screening.
Q3: Can the reaction solvent and temperature influence homocoupling?
A3: Yes, both solvent and temperature are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can help minimize homocoupling.[1] While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can sometimes promote homocoupling.[1] Running the reaction at the lowest effective temperature can also help to suppress side reactions.[1]
Q4: Are there any procedural techniques to reduce homocoupling?
A4: Several procedural modifications can be beneficial:
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Use of a slight excess of the halide partner: This can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in the homocoupling of the boronic acid.[1]
-
Rigorous degassing: As mentioned in the troubleshooting guide, thorough removal of oxygen is one of the most effective methods to prevent oxygen-mediated homocoupling.[1][2]
Q5: Are there alternatives to boronic acids that are less prone to homocoupling?
A5: Yes, boronic acid surrogates such as N-methyliminodiacetic acid (MIDA) boronates can be used. These are air-stable compounds that slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing homocoupling.
Data Presentation
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling, adapted from studies on Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [3]
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None | None | 15 | 80 |
| 2 | N₂ Sparge (30 min) | None | 5 | 92 |
| 3 | N₂ Sparge (30 min) | Potassium Formate | <1 | >98 |
Table 2: Influence of Palladium Source on Homocoupling
| Entry | Palladium Source | Ligand | Base | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 12 | 85 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | 4 | 93 |
| 3 | XPhos Pd G3 | - | K₃PO₄ | <2 | 96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Azetidine Derivative with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Azetidine-substituted aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the azetidine-substituted aryl halide, arylboronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of the inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Azetidines
Welcome to the technical support center for the Buchwald-Hartwig amination of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this important C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Buchwald-Hartwig amination of a protected 3-aminoazetidine with an aryl bromide?
A1: For the coupling of an N-protected 3-aminoazetidine (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) with an aryl bromide, a good starting point is to use a palladium catalyst such as Pd(OAc)₂ or a pre-catalyst, paired with a bulky electron-rich phosphine ligand like BINAP or a member of the Buchwald ligand family (e.g., XPhos, RuPhos). A strong base, typically an alkoxide like sodium tert-butoxide (NaOtBu) or a carbonate like cesium carbonate (Cs₂CO₃), is required. Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly employed. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, often in the range of 80-110 °C.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in the catalytic cycle by deprotonating the amine to form the palladium-amido complex, which is a key intermediate. The choice of base can significantly impact reaction rate and yield. Strong alkoxide bases like NaOtBu generally lead to faster reactions but may not be compatible with base-sensitive functional groups on the substrates. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times to achieve comparable yields.[1] For substrates with sensitive functionalities, screening a few bases of varying strengths is recommended.
Q3: Which solvent is optimal for the Buchwald-Hartwig amination of azetidines?
A3: The ideal solvent should effectively solubilize the reactants, catalyst, and base. Non-polar aprotic solvents are generally preferred. Toluene is a very common and effective choice for many Buchwald-Hartwig reactions.[2] Dioxane is another suitable option that has been shown to give good results.[2] In some cases, more polar aprotic solvents like DMF can be used, particularly if the starting materials have poor solubility in non-polar solvents, though this can sometimes lead to catalyst deactivation or side reactions. It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q4: Can aryl chlorides be used as coupling partners for the amination of azetidines?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more challenging. However, with the development of more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., specific Buchwald ligands), the coupling of aryl chlorides has become more feasible.[3] These reactions often require higher catalyst loadings, higher temperatures, and carefully optimized conditions to achieve good yields.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalytic species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and anhydrous. Consider using a freshly opened bottle of palladium precursor and ligand. |
| Inappropriate Base | The chosen base may be too weak to effectively deprotonate the azetidine-palladium complex. If using a carbonate or phosphate base with slow reaction rates, consider switching to a stronger alkoxide base like NaOtBu or LHMDS, provided your substrate is stable to these conditions. |
| Poor Solubility | If reactants, particularly the base, are not well-solubilized, the reaction will be slow. Try switching to a different solvent (e.g., from toluene to dioxane) or gently heating the mixture to improve solubility. |
| Ligand Choice | The ligand may not be optimal for the specific substrate combination. For challenging couplings, screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) is recommended. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of the Aryl Halide | This side reaction, where the aryl halide is reduced, can compete with the desired amination. This can be minimized by ensuring a strictly inert atmosphere and by optimizing the choice of ligand and base. |
| Azetidine Ring Opening | While the strained azetidine ring can be susceptible to ring-opening, this is less common under the basic conditions of the Buchwald-Hartwig reaction. However, if observed, consider using a milder base and lower reaction temperatures.[4][5] |
| Homocoupling of the Aryl Halide | The formation of biaryl products can occur, especially at higher temperatures. Reducing the reaction temperature or screening different ligands may mitigate this side reaction. |
Data Presentation
Table 1: Comparison of Bases in the Buchwald-Hartwig Amination of Heterocyclic Amines with Aryl Bromides
Data presented is for various heterocyclic amines and serves as a guide for the amination of azetidines.
| Base | Catalyst System | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | 80-110 | 80-95 | Generally provides high reaction rates. May not be suitable for base-sensitive substrates. |
| Cs₂CO₃ | Pd(OAc)₂ / Xantphos | Toluene or Dioxane | 100-110 | 70-90 | Good functional group tolerance. May require longer reaction times. |
| K₃PO₄ | Pd(OAc)₂ / Buchwald Ligand | Dioxane | 100-110 | 65-85 | Cost-effective and offers good functional group compatibility. |
| LHMDS | Pd₂(dba)₃ / RuPhos | THF or Toluene | Room Temp to 80 | 75-95 | Useful for reactions at lower temperatures and with protic functional groups. |
Table 2: Comparison of Solvents in the Buchwald-Hartwig Amination of Heterocyclic Amines
Data presented is for various heterocyclic amines and serves as a guide for the amination of azetidines.
| Solvent | Catalyst System | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| Toluene | Pd(OAc)₂ / BINAP | NaOtBu | 110 | 85-98 | Excellent, widely used solvent for this reaction.[2] |
| Dioxane | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100 | 80-95 | Good alternative to toluene, can sometimes improve solubility. |
| THF | Pd₂(dba)₃ / RuPhos | LHMDS | 65 (reflux) | 70-90 | Lower boiling point, useful for reactions at milder temperatures. |
| DMF | [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | 110 | Variable | Can be effective for poorly soluble substrates, but may lead to side reactions. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of tert-Butyl 3-aminoazetidine-1-carboxylate with an Aryl Bromide
Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equivalents), BINAP (0.08 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by the aryl bromide (1.0 equivalent) and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-aminoazetidine derivative.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Bromophenyl)azetidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-(4-Bromophenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges stem from the inherent ring strain of the four-membered azetidine ring, making it susceptible to degradation, particularly under acidic conditions.[1][2][3][4] Key difficulties include:
-
Acid Sensitivity: The azetidine nitrogen is basic and can be protonated by acidic media, including standard silica gel, leading to ring-opening reactions and the formation of impurities.[2][4]
-
Co-elution of Impurities: Starting materials and byproducts from the synthesis may have similar polarities to the desired product, making separation by chromatography challenging.
-
Product Instability: Prolonged exposure to heat or certain solvents during purification can lead to degradation.
Q2: What are common impurities I might encounter?
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like N-Boc-3-azetidinone or 1,3-dihalopropanes.[5][6]
-
Ring-Opened Byproducts: Formed due to exposure to acidic conditions during workup or chromatography.
-
Polymerization Products: Azetidines can be prone to polymerization under certain conditions.[1]
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
Q3: Is it necessary to use a protecting group for the azetidine nitrogen during synthesis and purification?
The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, is highly recommended.[1] An electron-withdrawing protecting group decreases the basicity of the azetidine nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[4] It can be removed in a final step after purification.
Q4: My purified this compound is an oil. How can I obtain a solid product?
If the freebase is an oil, conversion to a salt (e.g., hydrochloride or tosylate) can often yield a crystalline solid that is easier to handle and purify by recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Purity After Column Chromatography
| Potential Cause | Recommended Solution |
| Degradation on Silica Gel | Use deactivated (neutralized) silica gel by pre-treating it with a solution containing a non-nucleophilic base like triethylamine (0.1-1% in the eluent).[4] Alternatively, use a less acidic stationary phase such as neutral alumina.[2] |
| Inadequate Separation | Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to optimize separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[1] |
| Co-eluting Impurities | If impurities have very similar polarity, consider an alternative purification technique such as preparative HPLC or recrystallization of a salt form. |
Product Degradation During Workup or Purification
| Potential Cause | Recommended Solution |
| Acidic Workup Conditions | Avoid acidic washes if possible. Use milder alternatives like saturated aqueous ammonium chloride or sodium bicarbonate for quenching.[4][7] Perform any necessary acidic extractions quickly and at low temperatures.[4][6] |
| Thermal Instability | When removing solvent under reduced pressure, use a low-temperature water bath to avoid heating the product for extended periods. |
| Prolonged Contact with Silica/Alumina | Run column chromatography as efficiently as possible to minimize the time the compound spends on the stationary phase. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of Deactivated Silica Gel:
- Prepare a slurry of silica gel in the chosen eluent system.
- Add 0.5-1% triethylamine (or another suitable non-nucleophilic base) to the slurry and mix thoroughly.
2. Column Packing:
- Pack a chromatography column with the deactivated silica gel slurry.
- Equilibrate the column by running several column volumes of the eluent through it.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
4. Elution:
- Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
- Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
General Protocol for Recrystallization (for solid derivatives or salts)
1. Solvent Selection:
- Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common systems include ethanol/water or ethyl acetate/hexanes.
2. Dissolution:
- Dissolve the crude solid in the minimum amount of the hot solvent.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
- Further cooling in an ice bath can maximize the yield.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum.
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Low Purity after Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Residual Palladium from 3-Arylazetidine Products
Welcome to the Technical Support Center for the purification of 3-arylazetidine products. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the effective removal of residual palladium catalysts from your synthetic products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-arylazetidine products after palladium-catalyzed cross-coupling reactions.
Issue 1: High Levels of Residual Palladium Detected in the Final 3-Arylazetidine Product After Initial Purification (e.g., Column Chromatography).
-
Possible Cause A: Strong Coordination of Palladium to the Azetidine Nitrogen. The nitrogen atom in the azetidine ring can act as a ligand, binding tightly to the palladium catalyst and making it difficult to remove through standard chromatographic methods.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., silica-thiol), amine-based (e.g., Si-Trisamine), or triaminotriazine-based (e.g., MP-TMT) scavengers are often effective.[1][2] The choice of scavenger may require optimization for your specific product and reaction conditions.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time. A higher temperature can sometimes improve scavenging efficiency, but product stability must be considered.
-
Activated Carbon Treatment: Use activated carbon as a cost-effective method for palladium removal.[3][4] Be aware that non-specific adsorption of your 3-arylazetidine product to the carbon can occur, potentially reducing your yield.[5]
-
-
Possible Cause B: Formation of Soluble Palladium Complexes. The palladium catalyst may form soluble complexes with ligands (e.g., phosphines) or the product itself, which co-elute with the desired compound during chromatography.
-
Troubleshooting Steps:
-
Crystallization: If your 3-arylazetidine is a solid, recrystallization can be a highly effective method to leave palladium impurities behind in the mother liquor.[6][7][8] The choice of solvent is crucial for successful recrystallization.[7][9]
-
Liquid-Liquid Extraction: In some cases, an acidic wash (e.g., dilute HCl) can protonate the azetidine nitrogen, potentially disrupting its coordination to palladium and allowing for extraction of the palladium into an aqueous phase. However, the stability of the 3-arylazetidine under acidic conditions must be verified.
-
Issue 2: Significant Product Loss During the Palladium Scavenging Process.
-
Possible Cause: Non-specific Adsorption of the 3-Arylazetidine to the Scavenger. Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium.[10]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[11]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger to reduce the surface area available for non-specific binding.
-
Solvent Selection: The solvent can influence the binding of both the palladium and the product to the scavenger. A solvent in which your product is highly soluble may decrease its adsorption to the solid support.
-
Change Purification Method: If product loss remains high, consider switching to recrystallization or extraction-based methods.[12]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch.
-
Possible Cause: Variability in the Palladium Species Present. The nature of the residual palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between reaction runs, affecting the efficiency of a given removal method.
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure consistent work-up procedures before purification to promote the formation of a more consistent palladium species.
-
Combination of Methods: A multi-step purification approach can be more robust. For example, an initial filtration through celite to remove heterogeneous palladium, followed by treatment with a scavenger for dissolved palladium.[13]
-
Characterize the Palladium Species: If possible, try to get an indication of the nature of the palladium residue to select a more targeted removal strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from 3-arylazetidine products?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported metal scavengers or activated carbon to bind the palladium, which is then removed by filtration.[2][3][12]
-
Crystallization: Purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling, leaving impurities in the solvent.[7][14]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[12]
-
Chromatography: While standard column chromatography can be effective, it is often insufficient on its own and may require a subsequent scavenging step.[15][16]
Q2: How do I choose the best palladium removal method for my specific 3-arylazetidine?
A2: The optimal method depends on several factors:
-
Physical State of the Product: Crystallization is only suitable for solid products.
-
Solubility and Stability of the Product: The choice of solvents for scavenging, extraction, or crystallization is dictated by the product's properties.
-
Nature of the Palladium Residue: Homogeneous (dissolved) palladium often requires scavengers, while heterogeneous (solid) palladium can be removed by filtration.[12]
-
Required Purity Level: For pharmaceutical applications with very low palladium limits (e.g., <10 ppm), a combination of methods or highly efficient scavengers are typically necessary.[17]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are solid materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for specific metals.[1][2] For palladium, common functional groups include thiols, amines, and other sulfur- or nitrogen-containing ligands. The process involves stirring the crude product solution with the scavenger, allowing the palladium to bind to the solid support, and then filtering off the scavenger.[12]
Q4: Can I use activated carbon for palladium removal? What are the advantages and disadvantages?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium.[3][4]
-
Advantages: Low cost, readily available, and can be effective for removing various forms of palladium.[4]
-
Disadvantages: It can be non-specific and may adsorb your desired 3-arylazetidine product, leading to yield loss.[10] The efficiency can also be lower compared to some specialized scavengers.[5]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The standard and most accurate method for quantifying trace levels of palladium in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][18] Other methods like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) can also be used.[14] For high-throughput screening of purification methods, colorimetric or fluorimetric kits are available, but final quantification for regulatory purposes should be done by a validated method like ICP-MS.[17][18]
Data on Palladium Removal Efficiency
The following tables summarize the performance of various palladium removal techniques.
Table 1: Comparison of Different Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions |
| Silica-Thiol | >2000 | <10 | >95 | Slurry or cartridge format |
| MP-TMT (Polymer-based) | 500 | <9 | 100 | 16 hours at room temperature |
| Si-Trisamine | High | Near target | N/A | Specific conditions not detailed |
| Activated Carbon | 500 | ~65 | ~50-90 | 16 hours at room temperature |
| Carboxen® 564 | 1250 | 12 | >96 | Methanol, room temperature |
Data compiled from multiple sources.[2][5]
Table 2: Effectiveness of Activated Carbon in Palladium Removal
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) |
| Darco KB-B | 300 | <1 |
| Darco KB-B | 6100 | 3.4 |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | <273 (>97% removal) |
Data extracted from various case studies.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Dissolve the crude 3-arylazetidine product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected metal scavenger (typically 5-20 equivalents relative to the initial palladium catalyst loading).
-
Agitation: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for a specified period (typically 2-24 hours). The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[12]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Heating and Stirring: Heat the mixture (e.g., to 45-50 °C) and stir for an extended period (e.g., 2-18 hours).
-
Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. A hot filtration is often necessary to prevent the product from crystallizing prematurely.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.[12]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where the 3-arylazetidine is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General workflow for selecting a palladium removal method.
Caption: Decision logic for troubleshooting palladium removal.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. biotage.com [biotage.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. arborassays.com [arborassays.com]
Technical Support Center: Boc Deprotection of 3-(4-Bromophenyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete tert-butyloxycarbonyl (Boc) deprotection of 3-(4-Bromophenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection of this compound can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered Boc group on the azetidine ring.[1][2] The concentration of the acid, typically trifluoroacetic acid (TFA), might be too low.
-
Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically controlled. Short reaction times or low temperatures may not be sufficient for the reaction to reach completion.[1][3][4]
-
Steric Hindrance: The bulky tert-butyl group in close proximity to the azetidine ring can sterically hinder the approach of the acid, slowing down the cleavage reaction.[1][3][5]
-
Substrate Solubility: Poor solubility of the Boc-protected this compound in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]
-
Reagent Quality: Degradation of the acid, for instance, TFA absorbing atmospheric moisture, can reduce its effective strength.[2]
Q2: What are the signs of an incomplete deprotection reaction?
Several analytical techniques can indicate an incomplete reaction:
-
Thin-Layer Chromatography (TLC): The presence of a spot corresponding to the starting material (Boc-protected azetidine) alongside the product spot (free amine).[1][2]
-
¹H NMR Spectroscopy: The persistence of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically observed around 1.4-1.5 ppm.[6]
-
LC-MS Analysis: The presence of a peak with the mass corresponding to the starting material in the liquid chromatography-mass spectrometry data of the crude reaction mixture.[4][6] A mass difference of 100.12 amu between the starting material and the product confirms the removal of the Boc group.[6]
-
FTIR Spectroscopy: The continued presence of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[6]
Q3: Can the bromophenyl group interfere with the Boc deprotection?
While the bromophenyl group is generally stable under acidic conditions used for Boc deprotection, the reactive tert-butyl cation generated during the reaction can potentially act as an electrophile.[3][4] Although less common than with more electron-rich aromatic systems, there is a possibility of electrophilic substitution on the aromatic ring, leading to undesired byproducts. The use of scavengers can help mitigate this risk.
Q4: What are scavengers and are they necessary for the deprotection of this compound?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation intermediate that is formed upon cleavage of the Boc group.[3][4] This prevents the carbocation from reacting with nucleophilic sites on the substrate, such as the aromatic ring or the deprotected amine, which could lead to the formation of byproducts.[3][4] For substrates that are sensitive to alkylation, the use of scavengers is highly recommended. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Starting material remains after the reaction is complete (as indicated by TLC/LC-MS). | 1. Insufficient acid strength or concentration.[1][2] 2. Inadequate reaction time or low temperature.[1][3][4] 3. Poor solubility of the starting material.[1] | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid system like 4M HCl in dioxane.[4] 2. Extend the reaction time and monitor the progress by TLC or LC-MS. Consider a moderate increase in temperature, but be mindful of potential side reactions.[3][8] 3. Try a different solvent system to improve solubility. |
| Formation of multiple unidentified byproducts. | 1. Alkylation of the bromophenyl ring or the product amine by the tert-butyl cation.[3][4] 2. Ring-opening of the strained azetidine ring under harsh acidic conditions. | 1. Add a scavenger such as triisopropylsilane (TIS) (2.5-5%) or water (2.5-5%) to the reaction mixture.[7][9] 2. Employ milder deprotection conditions, such as lower TFA concentration or lower temperature, and monitor the reaction carefully.[10] Consider alternative, less harsh deprotection methods if possible. |
| The deprotected amine product is difficult to isolate or purify. | 1. The product may be highly polar and water-soluble as the trifluoroacetate salt. 2. The product may be an oil, making handling difficult.[11] | 1. After removing the volatiles, perform a basic work-up (e.g., with saturated aqueous NaHCO₃) to neutralize the TFA salt and extract the free amine with an organic solvent. Be cautious as the free amine may have different stability. 2. If the TFA salt is oily, try precipitating it from the reaction mixture by adding cold diethyl ether.[9][11] |
Experimental Protocols
Standard Boc Deprotection of this compound using TFA/DCM
This protocol provides a general procedure. Optimal conditions may vary depending on the specific substrate and scale.
Materials:
-
N-Boc-3-(4-Bromophenyl)azetidine
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM), anhydrous[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether, cold
Procedure:
-
Dissolve N-Boc-3-(4-Bromophenyl)azetidine (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[12]
-
For isolation of the TFA salt, the residue can be triturated with cold diethyl ether to induce precipitation.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions for Boc deprotection. The optimal conditions for this compound may require some optimization.
| Parameter | Condition | Notes |
| Acid | Trifluoroacetic acid (TFA) | A 20-50% solution in DCM is a common starting point.[7][12] |
| 4M HCl in 1,4-dioxane | A stronger alternative to TFA, can be effective for stubborn deprotections.[4][12] | |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for TFA-mediated deprotection.[7][12] |
| 1,4-Dioxane | Used with HCl.[12] | |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control exothermic reactions and minimize side products.[7][12] |
| Reaction Time | 30 minutes - 4 hours | Highly substrate-dependent. Should be monitored.[7][12] |
| Scavengers | Triisopropylsilane (TIS) | 2.5 - 5% (v/v). Effective carbocation scavenger.[7] |
| Water | 2.5 - 5% (v/v). Can also act as a proton source and quench the tert-butyl cation.[7] |
Visualizations
Caption: Experimental workflow for Boc deprotection of this compound.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions of Azetidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving azetidines.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction with an azetidine substrate has stalled or is showing low conversion. How do I determine if catalyst deactivation is the problem?
Answer:
Low conversion is a common issue that can often be attributed to catalyst deactivation. Here’s a systematic approach to diagnose the problem:
-
Visual Observation: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition and aggregation. This is often a sign that the active Pd(0) species is no longer present in the catalytic cycle.
-
Reaction Profiling: Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS. If the reaction starts but then plateaus before completion, it suggests that the catalyst is losing its activity during the reaction.
-
Control Experiment: Run a parallel reaction with a well-behaved, non-heterocyclic substrate under the same conditions. If this reaction proceeds to completion, it strongly suggests that the azetidine substrate or a related species is deactivating the catalyst.
-
Catalyst Examination: If you are using a pre-catalyst, ensure it is from a reliable source and has been stored under an inert atmosphere. Older or improperly stored catalysts can have reduced activity from the start.
Question 2: I suspect the azetidine itself is poisoning my palladium catalyst. What is the mechanism for this, and how can I prevent it?
Answer:
Yes, the nitrogen atom in the azetidine ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1]
Mechanism of Deactivation:
The lone pair of electrons on the azetidine nitrogen can bind to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle palladium-azetidine complexes that are catalytically inactive. In some cases, this coordination can also facilitate catalyst decomposition pathways.
Prevention Strategies:
-
Protecting the Azetidine Nitrogen: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen, preventing it from coordinating to the palladium catalyst.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the azetidine nitrogen.[2]
-
Use of Pre-catalysts: Modern, well-defined pre-catalysts are often more robust and can generate the active catalytic species more cleanly and efficiently, potentially outcompeting the inhibitory coordination of the azetidine.
Question 3: My reaction mixture turns black immediately upon adding the reagents. What does this indicate and what can I do?
Answer:
The immediate formation of palladium black suggests rapid catalyst decomposition. This is often caused by:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be rapidly oxidized to inactive palladium oxides or aggregate to form palladium black. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Impurities: Impurities in your reagents or solvents can also lead to rapid catalyst decomposition. Use high-purity, anhydrous solvents and reagents.
-
High Reaction Temperature: While heat is often required, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature to see if this mitigates the issue.
Question 4: I am using a nickel catalyst for my azetidine cross-coupling, but the reaction is not working well. Can nickel catalysts also be deactivated?
Answer:
Yes, nickel catalysts are also susceptible to deactivation, although the mechanisms can sometimes differ from palladium. For nickel-catalyzed cross-coupling of azetidines, consider the following:
-
Reductant Quality: Many nickel-catalyzed reactions require a stoichiometric reductant (e.g., zinc or manganese powder). The quality and activation of this reductant are crucial. Ensure you are using freshly activated and finely powdered reductant.
-
Ligand Choice: As with palladium, the choice of ligand is critical for stabilizing the nickel catalyst and promoting the desired catalytic cycle.
-
Substrate Compatibility: Azetidines, due to their ring strain, can be good substrates for nickel-catalyzed ring-opening cross-coupling reactions.[3][4] However, the specific substitution pattern on the azetidine can influence its reactivity and potential for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions?
A1: The most common causes of catalyst deactivation can be categorized as follows:
-
Poisoning: Strong coordination of substrates, products, or impurities to the metal center, blocking active sites.[5]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.
-
Thermal Degradation/Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[5]
-
Leaching: Dissolution of the active metal from a solid support into the reaction medium.
Q2: How do I choose the right ligand to minimize catalyst deactivation?
A2: The ideal ligand should:
-
Be bulky and electron-rich to stabilize the metal center and promote the desired catalytic steps (oxidative addition and reductive elimination).[6]
-
Form a stable complex with the metal that is resistant to decomposition.
-
Sterically shield the metal center from coordination by potentially poisoning species like unprotected azetidines.
Commonly used robust ligands for cross-coupling reactions include biaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[2]
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. For heterogeneous catalysts that have been deactivated by coking, it is sometimes possible to burn off the carbon deposits by heating in the presence of air. For homogeneously catalyzed reactions where the catalyst has precipitated as palladium black, regeneration is generally not feasible within the reaction mixture. It is more effective to prevent deactivation in the first place through careful optimization of reaction conditions.
Q4: What are the best practices for setting up a cross-coupling reaction to avoid catalyst deactivation?
A4:
-
Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) to exclude oxygen.
-
High-Purity Reagents: Use anhydrous, high-purity solvents and reagents.
-
Degassing: Thoroughly degas all solvents before use.
-
Proper Technique: Use proper Schlenk line or glovebox techniques to handle air-sensitive catalysts and reagents.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Use of Pre-catalysts: Employ modern, air-stable pre-catalysts for more reliable and reproducible results.[7][8][9]
Quantitative Data
The following tables summarize representative data from the literature to guide catalyst and ligand selection. Note that data for azetidine-specific cross-couplings is limited; therefore, data from related systems with nitrogen heterocycles are also included for comparison.
Table 1: Effect of Ligand on Yield in a Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 92 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 6 | 65 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 6 | 45 |
| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Dioxane | 100 | 12 | No Reaction |
Data adapted from a study on the coupling of N-protected 4-bromo-7-azaindoles.[10]
Table 2: Comparison of Palladium and Nickel Catalysts in the Amination of an Aryl Bromide
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP | NaOtBu | Toluene | 80 | 18 | 95 |
| 2 | NiCl₂(dppe) (5) | - | NaOtBu | Toluene | 100 | 24 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 98 |
| 4 | NiCl₂(PCy₃)₂ (3) | - | KHMDS | Dioxane | 80 | 16 | 85 |
This table presents a generalized comparison based on typical conditions for Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Boc-3-Iodoazetidine
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-Boc-3-iodoazetidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting a Failed Reaction - Catalyst Poisoning Test
-
Run a Control Reaction: In a separate vial, set up the reaction using a known, non-heterocyclic aryl halide (e.g., bromobenzene) instead of the azetidine substrate, keeping all other reagents and conditions identical.
-
Compare the Outcomes: If the control reaction proceeds to completion while the azetidine reaction fails, it is a strong indication of substrate-induced catalyst poisoning.
-
Protect the Azetidine: If poisoning is suspected, protect the azetidine nitrogen with a Boc group and repeat the reaction. A successful reaction with the protected substrate confirms that the unprotected nitrogen was the cause of deactivation.
Visualizations
The following diagrams illustrate key concepts related to catalyst deactivation and experimental workflows.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 8. Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts [dspace.library.uvic.ca]
- 9. A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Regioselective Azetidine Functionalization
Welcome to the technical support center for the regioselective functionalization of azetidine rings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of azetidine?
A1: The primary challenges stem from the inherent properties of the azetidine ring. The ring strain makes azetidines susceptible to ring-opening side reactions. Furthermore, the C-H bonds at the C2 and C3 positions often have similar reactivity, making it difficult to selectively functionalize one position over the other without a proper control strategy. Key issues include low yields, poor regioselectivity (C2 vs. C3 functionalization), and competing side reactions like dimerization or polymerization.
Q2: How do directing groups help control regioselectivity in azetidine C-H functionalization?
A2: Directing groups are moieties that are temporarily attached to the azetidine, typically at the nitrogen atom, and contain a coordinating atom (like nitrogen or oxygen). In metal-catalyzed reactions (e.g., with palladium), the directing group coordinates to the metal center and positions it in close proximity to a specific C-H bond (usually at the C3 position). This chelation-assisted strategy dramatically lowers the activation energy for cleaving that specific C-H bond, leading to highly regioselective functionalization.
Q3: Which protecting group is most suitable for the azetidine nitrogen during C-H functionalization?
A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many C-H functionalization conditions and can be removed under acidic conditions.[1] However, for certain directing group strategies, other groups like trifluoroacetyl (TFA) may be required. The TFA group, for instance, can be readily hydrolyzed under mild alkaline conditions, allowing for subsequent deprotection after the main reaction.[2]
Troubleshooting Guides
Problem 1: My C-H arylation reaction is showing poor regioselectivity, with significant formation of the C2-arylated product instead of the desired C3-arylated product.
Possible Causes & Solutions:
-
Ineffective Directing Group: The directing group may not be coordinating strongly enough or may be sterically hindered.
-
Solution: Ensure the directing group is correctly installed. Consider switching to a more effective directing group. Bidentate directing groups, such as 8-aminoquinoline (AQ), are often highly effective for directing functionalization to the C3 position.
-
-
Suboptimal Ligand on Catalyst: The ligand on the palladium catalyst can influence the steric environment and, consequently, the regioselectivity.
-
Solution: Screen different ligands. For some systems, bulky phosphine ligands can favor the less hindered position, while for directed reactions, a ligandless approach or a specific ancillary ligand might be optimal.
-
-
Incorrect Reaction Conditions: Solvent, temperature, and additives can significantly impact the reaction's selectivity.
Problem 2: My reaction is producing a significant amount of an N-picolinoyl azetidine side product instead of the desired C-C coupled product.
Possible Cause & Solution:
-
Competing Reductive Elimination Pathway: This issue is common when using electron-deficient aryl halides (e.g., those with -NO₂, -CN, or -COOMe groups) in palladium-catalyzed C-H arylations. The palladium(IV) intermediate can undergo reductive elimination to form a C-N bond (azetidination) faster than it forms the desired C-C bond.[4]
-
Solution 1 (Embrace the side product): If the azetidination product is desired, you can optimize for its formation. Using additives like 1-iodo-4-nitrobenzene can push the reaction to selectively yield the azetidine product.[4]
-
Solution 2 (Favor C-C coupling): To favor the desired arylation, use aryl iodides with electron-donating groups (e.g., -OMe, -Me). These groups accelerate the C-C bond-forming reductive elimination step, outcompeting the C-N bond formation.[4]
-
Quantitative Data on C-H Functionalization
The selection of reagents and conditions dramatically impacts the yield and regioselectivity of azetidine functionalization. The tables below summarize results from palladium-catalyzed C-H arylation experiments.
Table 1: Effect of Aryl Iodide Substituent on Product Distribution
Reaction performed on a betulin-derived picolinamide substrate. Data sourced from[4].
| Aryl Iodide (Ar-I) | Substituent Type | C-H Arylation Yield (%) | Azetidination Yield (%) |
| 4-Iodoanisole | Electron-Donating | 83 | Trace |
| 1-Iodo-4-methylbenzene | Electron-Donating | 75 | Trace |
| 1-Iodo-4-chlorobenzene | Electron-Withdrawing | 54 | 40 |
| Methyl 4-iodobenzoate | Electron-Withdrawing | 29 | 58 |
| 1-Iodo-4-nitrobenzene | Strong EWG | 0 | 61 |
Table 2: Regioselectivity in C(sp³)–H Arylation of Triterpenoids
Reaction performed using a picolinamide directing group and Pd(OAc)₂ catalyst. Data sourced from[4].
| Triterpenoid Core | C(sp³)-H Arylation Sites | Regioselectivity Ratio (C22 : C16) |
| Lupane (Betulin) | C22, C16 | 9 : 1 |
| Oleane | C22, C16 | 19 : 1 |
| Ursane | C22, C16 | 19 : 1 |
Key Experimental Protocol
Palladium-Catalyzed C3-Arylation of an N-TFA-Azetidine Derivative
This protocol is adapted from a reported synthesis and demonstrates a stereospecific, directed C(sp³)–H arylation.[2][3]
Materials:
-
N-Trifluoroacetyl (N-TFA) azetidine substrate with 8-aminoquinoline (AQ) directing group (1.0 equiv)
-
Aryl iodide (e.g., 1-bromo-4-iodobenzene) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol %)
-
Silver acetate (AgOAc) (2.0 equiv)
-
Dibenzyl phosphate ((BnO)₂PO₂H) (20 mol %)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a dry reaction vessel, add the N-TFA-azetidine substrate, aryl iodide, Pd(OAc)₂, AgOAc, and (BnO)₂PO₂H.
-
Purge the vessel with an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous DCE to achieve a reaction concentration of approximately 1.0 M.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by flash column chromatography on silica gel.
Note on Directing Group Removal: The 8-aminoquinoline directing group can be cleaved post-arylation. For example, protecting the azetidine and amide nitrogens with a Boc group, followed by treatment with LiOH and H₂O₂, can effectively remove the auxiliary.[3]
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Bromophenyl)azetidine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodehalogenation during cross-coupling reactions involving 3-(4-Bromophenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is protodehalogenation and why is it a problem in my reaction with this compound?
A1: Protodehalogenation is a common side reaction in cross-coupling catalysis where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 3-phenylazetidine as a byproduct.[1] This reduces the yield of your desired cross-coupled product and complicates purification. This side reaction is particularly prevalent with substrates that are electron-deficient or contain nitrogen heterocycles.[1]
Q2: What is the primary cause of protodehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The formation of palladium-hydride (Pd-H) species is widely accepted as the main culprit.[1] These species can arise from the reaction of the palladium complex with various components in the reaction mixture, including the base, solvent (e.g., alcohols), or even trace amounts of water.[1] The Pd-H species can then react with your starting material in a process called reductive elimination to produce the undesired protodehalogenated byproduct.
Q3: Are certain types of cross-coupling reactions more prone to protodehalogenation?
A3: While protodehalogenation can occur in many palladium-catalyzed reactions, its prevalence can be influenced by the specific reaction conditions. For instance, in Sonogashira couplings, the presence of copper can sometimes lead to side reactions, and copper-free protocols have been developed to mitigate these issues.[2][3][4][5] In Suzuki-Miyaura reactions, the choice of base and the presence of water can significantly impact the extent of protodehalogenation.
Q4: My starting material contains an N-H bond within the azetidine ring. Could this be contributing to protodehalogenation?
A4: Yes, for N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring system, which may influence the reaction's outcome. In some cases, protecting the N-H group can help suppress protodehalogenation.[1]
Troubleshooting Guide
If you are observing significant protodehalogenation of this compound in your cross-coupling reaction, consult the following troubleshooting guide.
Issue 1: High Levels of Protodehalogenated Byproduct
This is the most direct indicator of a competing protodehalogenation pathway. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Ligand Choice | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or consider using an N-heterocyclic carbene (NHC) ligand.[1][6][7] These ligands can promote the desired cross-coupling over the protodehalogenation pathway.[8] |
| Base is Too Strong or a Hydride Source | Avoid strong alkoxide bases if possible. Optimize by screening weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] |
| Solvent is a Proton Source | Use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1][9] If an alcohol is necessary, consider using it as a co-solvent in minimal amounts. |
| Presence of Excess Water | While some water can be beneficial in Suzuki reactions, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.[1] |
| Reaction Temperature is Too High | High temperatures can sometimes favor side reactions. Try lowering the reaction temperature. Microwave-assisted heating can sometimes improve reaction kinetics and reduce the overall reaction time, potentially minimizing side product formation.[9][10] |
| Slow Transmetalation | If the transfer of the coupling partner from its organometallic reagent to the palladium center is slow, the palladium-aryl intermediate has more time to undergo protodehalogenation.[11] Using a more active catalyst or optimizing the base and solvent can help accelerate this step. |
Issue 2: Low or No Conversion of Starting Material
If your reaction is sluggish, it can lead to a higher proportion of side products like the protodehalogenated compound.
| Potential Cause | Recommended Solutions |
| Slow Oxidative Addition | This initial step can be slow, especially with less reactive aryl bromides. Using a more electron-rich ligand can accelerate oxidative addition. |
| Catalyst Inhibition | The nitrogen atom of the azetidine ring can coordinate to the palladium center, inhibiting catalysis.[1] Using a bulkier ligand can sometimes mitigate this issue. |
| Inactive Catalyst | Ensure your palladium precatalyst is properly activated to the active Pd(0) species. Consider using a precatalyst that readily forms Pd(0). |
Experimental Protocols
Below are detailed methodologies for common cross-coupling reactions, optimized to minimize protodehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted for challenging substrates prone to protodehalogenation.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol avoids the use of a copper co-catalyst, which can sometimes promote side reactions.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add THF and stir until all solids are dissolved.
-
Add the terminal alkyne followed by triethylamine.
-
Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol uses a bulky phosphine ligand to facilitate the C-N bond formation.[12][13][14][15]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Add toluene, followed by the amine and then this compound.
-
Seal the tube and heat to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting protodehalogenation.
Caption: Competing pathways in Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)azetidine for Library Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-(4-bromophenyl)azetidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth and efficient library synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The two most prevalent and scalable methods for synthesizing this compound involve the construction of the C-C bond between the azetidine ring and the 4-bromophenyl group. These are:
-
Suzuki-Miyaura Coupling: This method typically involves the palladium-catalyzed cross-coupling of an N-protected azetidine-3-boronic acid derivative (e.g., a pinacol ester) with a 4-bromophenyl halide (e.g., 1-bromo-4-iodobenzene).
-
Grignard Reaction: This approach entails the addition of a 4-bromophenylmagnesium halide (Grignard reagent) to an N-protected 3-azetidinone, followed by deoxygenation of the resulting tertiary alcohol.
Q2: Which N-protecting group is most suitable for this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is highly recommended for scaling up the synthesis of this compound. It is robust enough to withstand the conditions of both Suzuki-Miyaura coupling and Grignard reactions and can be readily removed under acidic conditions without affecting the final product.
Q3: What are the critical safety considerations when working with the reagents involved?
A3: When performing these syntheses, it is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organometallic reagents like Grignard reagents and some palladium catalysts are air and moisture sensitive and can be pyrophoric. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I purify the final this compound product on a large scale?
A4: For large-scale purification, column chromatography on silica gel is a common method. To prevent degradation of the azetidine on the acidic silica gel, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1%).[1] Alternatively, purification of the Boc-protected intermediate can be followed by deprotection and a simple acid-base workup to isolate the final product as a salt, which can often be purified by recrystallization.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of boronic ester. 3. Inefficient base. 4. Presence of oxygen in the reaction. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for better activity. 2. Ensure the boronic ester is pure and dry. Consider converting the boronic acid to a more stable pinacol ester. 3. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. 4. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Significant Homocoupling of the Boronic Ester | 1. Presence of oxygen. 2. Inappropriate ligand. | 1. Rigorous degassing of the reaction mixture is crucial. 2. Use bulky, electron-rich phosphine ligands which can favor cross-coupling over homocoupling. |
| Protodeborylation (Loss of Boron Group) | 1. Presence of water or protic solvents. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a lower reaction temperature if feasible. |
| Difficult Purification | 1. Co-elution of byproducts. 2. Degradation on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Deactivate the silica gel with triethylamine (1% in the eluent) or use an alternative stationary phase like alumina.[1] |
Grignard Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form Grignard Reagent | 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium turnings. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium. |
| Low Yield of Tertiary Alcohol | 1. Incomplete reaction. 2. Side reactions of the Grignard reagent. | 1. Ensure slow addition of the Grignard reagent to the 3-azetidinone at low temperature (-78 °C) to control the exotherm. 2. Use freshly prepared Grignard reagent. Avoid high reaction temperatures which can lead to side reactions. |
| Incomplete Deoxygenation | 1. Inefficient reducing agent. 2. Steric hindrance. | 1. Barton-McCombie deoxygenation is a reliable method. Ensure the radical initiator (e.g., AIBN) is fresh. 2. The reaction may require longer reaction times or higher temperatures. |
| Formation of Dimeric Byproducts | Grignard reagent reacting with the aryl halide. | Use an excess of magnesium and ensure the aryl halide is added slowly to the magnesium to favor the formation of the Grignard reagent. |
Data Presentation
Comparison of Synthetic Routes for N-Boc-3-(4-bromophenyl)azetidine
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction & Deoxygenation |
| Starting Materials | N-Boc-azetidine-3-boronic acid pinacol ester, 1-bromo-4-iodobenzene | N-Boc-3-azetidinone, 4-bromophenylmagnesium bromide |
| Key Reagents | Palladium catalyst, phosphine ligand, base (e.g., Cs₂CO₃) | Magnesium, radical initiator (e.g., AIBN), reducing agent (e.g., (n-Bu)₃SnH) |
| Typical Overall Yield | 60-80% | 50-70% |
| Scalability | High | Moderate to High |
| Functional Group Tolerance | Good | Moderate (sensitive to acidic protons) |
| Number of Steps | 2 (Borylation, Coupling) | 3 (Grignard addition, Thioacylation, Reduction) |
| Key Challenges | Catalyst cost and removal, boronic ester stability | Anhydrous conditions, handling of organometallic reagents, tin byproduct removal |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
Step 1: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
A mixture of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in 1,4-dioxane is thoroughly degassed. [Pd(dppf)Cl₂] (0.03 eq) is added, and the mixture is heated at 80 °C for 12-16 hours under an inert atmosphere. After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
To a degassed mixture of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and cesium carbonate (2.0 eq) in a 10:1 mixture of 1,4-dioxane and water is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated to 90 °C for 4-6 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route 2: Grignard Reaction
Step 1: Synthesis of tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate
To a solution of 1,4-dibromobenzene (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of isopropylmagnesium chloride (1.2 eq) is added dropwise. The mixture is stirred for 1 hour to form the Grignard reagent. The solution is then cooled to -78 °C, and a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF is added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude tertiary alcohol, which can be used in the next step without further purification.
Step 2: Barton-McCombie Deoxygenation
The crude tertiary alcohol from the previous step is dissolved in anhydrous toluene. Phenyl thionochloroformate (1.5 eq) and DMAP (catalytic amount) are added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is then washed with water and brine, dried, and concentrated. The crude thiocarbonate is dissolved in degassed toluene, and AIBN (0.2 eq) and tributyltin hydride (1.5 eq) are added. The mixture is heated to 80 °C for 3 hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to remove the tin byproducts.
Final Step: N-Boc Deprotection
To a solution of tert-butyl this compound-1-carboxylate in dichloromethane (DCM) at 0 °C, an equal volume of trifluoroacetic acid (TFA) is added.[2][3] The reaction is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is dried and concentrated to yield this compound. Alternatively, 4M HCl in dioxane can be used for the deprotection.[4][5][6]
Visualizations
References
Validation & Comparative
Navigating the Small Ring Landscape: A Comparative Guide to Azetidine, Cyclobutane, Pyrrolidine, and Piperidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Small aliphatic and heterocyclic rings are foundational building blocks, offering a means to modulate physicochemical properties, pharmacokinetic profiles, and target engagement. This guide provides an objective, data-driven comparison of four key small ring scaffolds: azetidine, cyclobutane, pyrrolidine, and piperidine, to empower informed decision-making in the design of next-generation therapeutics.
The strategic incorporation of small rings can significantly impact a molecule's three-dimensional structure, polarity, basicity, and metabolic stability. Azetidine, a four-membered nitrogen-containing heterocycle, has garnered increasing attention for its unique combination of properties. This guide will compare and contrast the azetidine scaffold with its carbocyclic analogue, cyclobutane, and its larger heterocyclic counterparts, pyrrolidine and piperidine.
Physicochemical Properties: A Tale of Four Rings
The seemingly subtle differences in ring size, strain, and the presence of a heteroatom translate into significant variations in key physicochemical parameters that govern a drug's behavior. The following table summarizes these properties for the parent ring systems and provides context for their impact on drug design.
| Property | Azetidine | Cyclobutane | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 57.09 | 56.11 | 71.12 | 85.15 | Smaller rings contribute less to the overall molecular weight, which is advantageous for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| logP (calculated) | -0.27 | 1.40 | 0.46 | 0.84 | Azetidine is the most hydrophilic, offering a potential advantage in improving aqueous solubility. Cyclobutane is the most lipophilic of the four. |
| pKa (of conjugate acid) | 11.29 | N/A | 11.27 | 11.22 | The basicity of the nitrogen-containing heterocycles is comparable, allowing them to act as hydrogen bond acceptors and modulate solubility. The choice between them may be driven by other factors. |
| Ring Strain (kcal/mol) | ~25.4[1] | ~26.3[2] | ~5.4[1] | ~0 | The high ring strain of azetidine and cyclobutane can influence their reactivity and metabolic stability. This strain can also lead to more defined exit vectors for substituents. |
| Conformational Flexibility | Puckered, relatively rigid | Puckered, relatively rigid | Envelope/Twist, flexible | Chair, relatively rigid | The conformational rigidity of azetidine and cyclobutane can be advantageous for locking in a bioactive conformation, potentially leading to higher binding affinity. Pyrrolidine offers greater conformational flexibility. |
Impact on Pharmacokinetic Properties
The choice of a small ring scaffold has profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
Metabolic stability is a critical parameter that influences a drug's half-life and overall exposure. The susceptibility of these rings to metabolism, primarily by cytochrome P450 enzymes, is a key differentiator.
-
Azetidine: The strained four-membered ring of azetidine can paradoxically lead to enhanced metabolic stability. The compact nature of the ring can sterically hinder access by metabolic enzymes. Furthermore, N-dealkylation, a common metabolic pathway for larger amines, can be less favorable for azetidines compared to piperidines.
-
Cyclobutane: The cyclobutane ring is generally considered to be metabolically robust.[2][3][4][5][6] Its C-H bonds are less susceptible to oxidation compared to more electron-rich systems. The incorporation of a cyclobutane ring can block metabolic "soft spots" in a molecule.
-
Pyrrolidine and Piperidine: These larger rings are common motifs in approved drugs and are generally considered to have good metabolic stability. However, they can be susceptible to oxidation at the carbons adjacent to the nitrogen atom. Strategic substitution is often employed to mitigate this.
The following table provides a qualitative comparison of the metabolic stability of the four scaffolds. It is important to note that the metabolic stability of a specific compound is highly dependent on its overall structure and substitution pattern.
| Scaffold | General Metabolic Stability | Common Metabolic Pathways |
| Azetidine | Generally Good to Excellent | Ring opening (less common), N-dealkylation (can be slower than piperidine) |
| Cyclobutane | Excellent | C-H oxidation (generally slow) |
| Pyrrolidine | Good | Oxidation at C2 and C5 |
| Piperidine | Good | Oxidation at C2, C3, and C4, N-dealkylation |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Add an excess amount of the solid compound (or a small volume of the stock solution to be evaporated to dryness) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Protocol:
-
System Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and the aqueous buffer with n-octanol by shaking them together overnight and then separating the phases.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1).
-
Partitioning: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver microsomal enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Compound Incubation: Pre-incubate the test compound with the microsomal mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can also be determined.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Protocol:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots can be used to accurately determine the equivalence points.[7][8]
Mandatory Visualizations
To further aid in the conceptual understanding of scaffold selection, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart for scaffold selection based on desired drug properties.
Caption: Comparative properties of small ring scaffolds in drug discovery.
Conclusion
The choice of a small ring scaffold is a multifactorial decision that requires a deep understanding of the subtle interplay between structure and properties. Azetidine offers a compelling profile for drug designers, providing a low molecular weight, polar, and metabolically stable scaffold with a unique three-dimensional geometry. When compared to cyclobutane, it provides a basic handle for salt formation and hydrogen bonding interactions, albeit with lower lipophilicity. In comparison to its larger heterocyclic relatives, pyrrolidine and piperidine, azetidine offers increased rigidity and often improved metabolic stability in a smaller package.
Ultimately, the optimal scaffold selection is context-dependent and should be guided by the specific goals of the drug discovery program, including the target biology, desired pharmacokinetic profile, and intellectual property landscape. This guide provides a foundational framework and the necessary experimental details to empower researchers to navigate the small ring landscape with confidence and strategically employ these valuable scaffolds in the design of innovative and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Bioisosteric Replacement of the 4-Bromophenyl Group in Drug Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. This guide provides a comparative analysis of common bioisosteric replacements for the 4-bromophenyl group, a moiety frequently found in kinase and protease inhibitors. By examining key performance parameters, we aim to provide a data-driven resource for researchers to guide their drug design and optimization efforts.
Introduction to Bioisosteric Replacements for the 4-Bromophenyl Group
The 4-bromophenyl group is a common structural motif in drug candidates, often contributing to binding affinity through hydrophobic and halogen bonding interactions. However, it can also be associated with metabolic liabilities, such as susceptibility to oxidative metabolism by cytochrome P450 enzymes, and potential off-target effects. Bioisosteric replacement of the 4-bromophenyl group can address these issues by modulating lipophilicity, metabolic stability, and target selectivity, while aiming to maintain or improve on-target potency.
Common bioisosteric replacements for the 4-bromophenyl group include:
-
Heteroaromatic rings: Pyridyl, pyrimidinyl, and thienyl groups can mimic the steric and electronic properties of the phenyl ring while introducing polarity and potential for hydrogen bonding, which can alter solubility and metabolic pathways.
-
Substituted phenyl rings: Replacing the bromine atom with other substituents like chloro, fluoro, or methoxy groups allows for fine-tuning of electronic and steric properties.
-
Small aliphatic rings: Cyclopropyl groups can serve as rigid, non-planar bioisosteres that can improve metabolic stability and ligand efficiency.
This guide will focus on a comparative analysis of these replacements in the context of p38 MAP kinase inhibitors, a class of drugs where the 4-bromophenyl group has been explored.
Comparative Performance Data
The following tables summarize the hypothetical comparative data for a series of p38 MAP kinase inhibitors, where the 4-bromophenyl group of a lead compound has been replaced with various bioisosteres. This data is representative of typical outcomes observed in structure-activity relationship (SAR) studies.
Table 1: In Vitro Potency and Selectivity
| Compound | R Group | p38α IC50 (nM) | JNK2 IC50 (nM) | Selectivity (JNK2/p38α) |
| 1 (Lead) | 4-Bromophenyl | 10 | 1000 | 100 |
| 2 | 4-Chlorophenyl | 12 | 1100 | 92 |
| 3 | 4-Fluorophenyl | 15 | 1200 | 80 |
| 4 | 4-Methoxyphenyl | 50 | 2500 | 50 |
| 5 | 2-Pyridyl | 25 | 500 | 20 |
| 6 | 3-Pyridyl | 18 | 800 | 44 |
| 7 | Thien-2-yl | 35 | 1500 | 43 |
| 8 | Cyclopropyl | 80 | 3000 | 38 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | R Group | logP | Human Liver Microsomal Stability (t½, min) | hERG Inhibition (IC50, µM) | MDCK Permeability (Papp, 10⁻⁶ cm/s) |
| 1 (Lead) | 4-Bromophenyl | 3.5 | 30 | 5 | 10 |
| 2 | 4-Chlorophenyl | 3.4 | 35 | 7 | 12 |
| 3 | 4-Fluorophenyl | 3.2 | 45 | >30 | 15 |
| 4 | 4-Methoxyphenyl | 3.1 | 20 | 15 | 8 |
| 5 | 2-Pyridyl | 2.8 | 60 | >30 | 5 |
| 6 | 3-Pyridyl | 2.9 | 55 | >30 | 7 |
| 7 | Thien-2-yl | 3.3 | 40 | 10 | 9 |
| 8 | Cyclopropyl | 2.5 | >90 | >30 | 3 |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: p38 MAPK signaling pathway and the point of inhibition.
A Comparative Guide to Alternative Synthetic Routes for 3-Arylazetidines
For researchers, scientists, and drug development professionals, the 3-arylazetidine scaffold is a valuable building block in medicinal chemistry. Its unique three-dimensional structure can impart desirable physicochemical properties to drug candidates. This guide provides a comparative overview of prominent synthetic routes to 3-arylazetidines, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four alternative synthetic routes to 3-arylazetidines, allowing for a direct comparison of their performance.
| Synthetic Route | Key Reagents | Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
| Palladium-Catalyzed Hiyama Cross-Coupling | N-Boc-3-iodoazetidine, Arylsilanes | Pd(OAc)₂ / Dppf | Dioxane | 60-100 | 1-12 | 30-88[1][2][3] |
| Friedel-Crafts Reaction (Two-Step) | N-Boc-azetidin-3-one, Aryllithium/Grignard, Arene | AlCl₃ or Ca(OTf)₂ | Toluene or Dichloromethane | -78 to RT | 2-24 | High (specific data varies)[4] |
| Suzuki-Miyaura Cross-Coupling | N-Boc-3-iodoazetidine, Arylboronic acids | Pd(PPh₃)₄ or other Pd catalysts | DMF/H₂O or Toluene | RT to 100 | 2-24 | Varies (often requires optimization)[5] |
| Ring-Opening of 1-Azabicyclo[1.1.0]butane | 1-Azabicyclo[1.1.0]butane (in situ), Aryl Grignard reagents | Cu(OTf)₂ (for some variants) | Toluene or THF | 0 to RT | 1-4 | Good to excellent (specific data varies)[6][7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Palladium-Catalyzed Hiyama Cross-Coupling
This protocol is adapted from a procedure for the synthesis of 3-arylazetidines.[1]
Procedure:
-
To a dry reaction vial, add N-Boc-3-iodoazetidine (1.0 equiv), the corresponding aryltriethoxysilane (1.5 equiv), Pd(OAc)₂ (5 mol%), and Dppf (10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous dioxane via syringe.
-
Add TBAF (1 M in THF, 2.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylazetidine.
Friedel-Crafts Reaction for 3,3-Diarylazetidines
This two-step protocol involves the initial formation of a 3-aryl-3-hydroxyazetidine intermediate, followed by a Friedel-Crafts arylation.
Step 1: Synthesis of N-Cbz-3-aryl-3-hydroxyazetidine
-
Dissolve N-Cbz-azetidin-3-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add the aryllithium or aryl Grignard reagent (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often used in the next step without further purification.
Step 2: Calcium-Catalyzed Friedel-Crafts Arylation [4]
-
To a solution of the crude N-Cbz-3-aryl-3-hydroxyazetidine (1.0 equiv) and the arene (3.0 equiv) in toluene, add Ca(OTf)₂ (10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3,3-diarylazetidine.
Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide.[5]
Procedure:
-
In a reaction flask, combine N-Boc-3-iodoazetidine (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent system, such as a 95:5 mixture of DMF and water.
-
Stir the mixture at room temperature or heat to 100 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Ring-Opening of 1-Azabicyclo[1.1.0]butane with Aryl Grignard Reagents
This method provides access to 3-aryl-N-magnesioazetidines, which can be subsequently functionalized at the nitrogen atom.[6]
Procedure:
-
Generate 1-azabicyclo[1.1.0]butane (ABB) in situ by treating 2,3-dibromopropylamine hydrobromide with n-butyllithium in toluene at low temperature.
-
In a separate flask, prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in THF.
-
Add the freshly prepared aryl Grignard reagent (1.5 equiv) to the solution of ABB at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. This forms the 3-aryl-N-magnesioazetidine intermediate.
-
The intermediate can be quenched with an electrophile (e.g., an acyl chloride or alkyl halide) to afford the N-functionalized 3-arylazetidine, or carefully quenched with aqueous workup to yield the N-H 3-arylazetidine.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described synthetic routes.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Comparative analysis of palladium catalysts for azetidine arylation
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a highly sought-after structural motif in medicinal chemistry due to its ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates. The functionalization of the azetidine ring, particularly through arylation, is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive comparative analysis of palladium-catalyzed methods for both N-arylation (Buchwald-Hartwig amination) and C-H arylation of azetidines, presenting key experimental data and detailed protocols to inform catalyst selection and optimization.
I. Palladium-Catalyzed N-Arylation of Azetidines: The Buchwald-Hartwig Approach
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the coupling of the azetidine nitrogen with a variety of aryl halides. The performance of the catalytic system is highly dependent on the choice of palladium precursor and, crucially, the phosphine ligand.
Data Presentation: A Comparative Overview of Catalyst Systems for N-Arylation
While a comprehensive side-by-side comparison of all available ligands for a single azetidine substrate is not extensively documented, the following table summarizes the performance of commonly employed palladium catalyst systems for the N-arylation of a representative 3-aminoazetidine derivative. This data provides valuable insights into the efficacy of different ligand classes.
Table 1: Performance of Palladium Catalysts in the N-Arylation of tert-butyl 3-aminoazetidine-1-carboxylate
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / BINAP | 4-Bromotoluene | Cs₂CO₃ | Toluene | 110 | 8-24 | 85[1] |
| Pd(OAc)₂ / BINAP | 4-Bromoanisole | Cs₂CO₃ | Toluene | 110 | 8-24 | 88[1] |
| Pd(OAc)₂ / BINAP | 1-Bromo-4-(trifluoromethyl)benzene | Cs₂CO₃ | Toluene | 110 | 8-24 | 75[1] |
| Pd₂(dba)₃ / Xantphos | 4-Chlorotoluene | NaOtBu | Dioxane | 100 | 12 | ~80-90 |
| Pd(OAc)₂ / RuPhos | 4-Bromoacetophenone | K₃PO₄ | t-BuOH | 100 | 12 | ~80-95 |
*Yields for Xantphos and RuPhos systems are estimated based on their general high performance in similar Buchwald-Hartwig amination reactions, as specific comparative data for this exact substrate is not available in the cited literature.
Experimental Protocol: N-Arylation of tert-butyl 3-aminoazetidine-1-carboxylate with Pd(OAc)₂/BINAP
This protocol details a standard procedure for the Buchwald-Hartwig amination of an azetidine derivative.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
tert-butyl 3-aminoazetidine-1-carboxylate
-
Aryl bromide
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate the tube and backfill with an inert gas three times.
-
To the tube, add anhydrous toluene, the aryl bromide (1.0 equiv.), and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated azetidine.
II. Palladium-Catalyzed C-H Arylation of Azetidines
Direct C-H arylation represents a more atom-economical and step-efficient strategy for the functionalization of azetidines. These reactions often necessitate the use of a directing group to achieve high levels of regioselectivity.
Data Presentation: Optimization and Scope of Directed C-H Arylation
The following tables present data from a study on the directed C-H arylation of a complex triterpenoid containing a picolinamide-protected azetidine moiety, showcasing the optimization of the catalytic system and the scope of the reaction with various aryl iodides.
Table 2: Optimization of Reaction Conditions for Directed C(sp³)-H Arylation
| Pd Source (mol%) | Additive (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ (5) | CuBr₂ (10) | CsOAc (4) | Toluene | 110 | 23 |
| Pd(OAc)₂ (5) | CuBr₂ (10) | CsOAc (4) | tAmOH | 110 | 83 [2] |
| PdCl₂ (5) | CuBr₂ (10) | CsOAc (4) | tAmOH | 110 | 75 |
| Pd(TFA)₂ (5) | CuBr₂ (10) | CsOAc (4) | tAmOH | 110 | 68 |
| Pd(OAc)₂ (5) | Cu(OAc)₂ (10) | CsOAc (4) | tAmOH | 110 | 79 |
| Pd(OAc)₂ (5) | CuBr₂ (10) | K₂CO₃ (4) | tAmOH | 110 | 45 |
Table 3: Substrate Scope of Aryl Iodides for Directed C-H Arylation
| Aryl Iodide | Product Yield (%) |
| 4-Iodoanisole | 83[2] |
| 4-Iodotoluene | 75[2] |
| 1-Iodo-4-ethylbenzene | 68[2] |
| 1-Iodo-4-tert-butylbenzene | 50[2] |
| Methyl 4-iodobenzoate | 54[2] |
| 4-Iodoacetophenone | 45[2] |
| 4-Iodobenzonitrile | 29[2] |
Reaction conditions: N-picolinoyl azetidine substrate, Pd(OAc)₂ (5 mol%), CuBr₂ (10 mol%), CsOAc (4 equiv), in tAmOH at 110 °C.
Experimental Protocol: Directed C-H Arylation of an N-Picolinoyl Azetidine
This protocol is based on the optimized conditions identified for the directed C-H arylation of an azetidine derivative.[2]
Materials:
-
N-picolinoyl-protected azetidine
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) bromide (CuBr₂)
-
Cesium acetate (CsOAc)
-
Anhydrous tert-amyl alcohol (tAmOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine the N-picolinoyl azetidine substrate (1.0 equiv.), the aryl iodide (4.0 equiv.), Pd(OAc)₂ (0.05 equiv.), CuBr₂ (0.10 equiv.), and CsOAc (4.0 equiv.).
-
Seal the vial, and evacuate and backfill with an inert gas.
-
Add anhydrous tAmOH via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Filter the mixture through a pad of Celite®, washing the pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the C-H arylated azetidine product.
Visualizations of Key Processes
To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow for the directed C-H arylation of azetidines.
Caption: Catalytic cycle and workflow for Buchwald-Hartwig N-arylation.
Caption: Experimental workflow for directed C-H arylation of azetidines.
References
Azetidine as a Bioisostere for Piperidine and Pyrrolidine: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. For researchers, scientists, and drug development professionals, the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities—is a cornerstone of rational drug design. This guide provides a comprehensive comparison of the azetidine ring as a bioisostere for the more commonly employed piperidine and pyrrolidine moieties, supported by experimental data and detailed methodologies.
The four-membered azetidine ring, while historically less explored due to synthetic challenges, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties offer distinct advantages in modulating a compound's pharmacological profile. This guide will objectively compare these three saturated heterocycles across key drug-like properties, offering insights into their respective strengths and weaknesses.
Physicochemical Properties: A Tale of Three Rings
The seemingly subtle difference in ring size among azetidine, pyrrolidine, and piperidine imparts significant variations in their physicochemical characteristics, which in turn influence their pharmacokinetic profiles. The inherent ring strain of azetidine (approximately 25.4 kcal/mol) is a key differentiator, influencing its conformation and reactivity compared to the less strained pyrrolidine and the relatively stable chair conformation of piperidine.[2]
A comparative analysis of key physicochemical parameters is summarized in the table below. The data presented are for the parent heterocycles and representative derivatives to illustrate general trends. Actual values will vary depending on the specific substitutions on the ring.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.29[2] | ~11.27[3] | ~11.22[3] | All are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver of activity. Pyrrolidine is slightly more basic.[3] |
| logP (Octanol/Water) | Lower | 0.46[3] | 0.84[3] | Azetidine generally imparts greater polarity and lower lipophilicity compared to its five- and six-membered counterparts.[4] This can be advantageous for improving aqueous solubility. |
| Aqueous Solubility | High | Moderate | Low | The greater polarity of the azetidine ring often leads to enhanced aqueous solubility.[4] |
| Metabolic Stability | Can be susceptible to ring-opening, but substitution can mitigate this. Resistant to N-dealkylation. | Susceptible to metabolism, including N-dealkylation. | Generally more stable than pyrrolidine, but oxidation at carbons adjacent to the nitrogen is a common metabolic pathway.[2] | The constrained nature of the azetidine ring can block common metabolic pathways like N-dealkylation, potentially leading to a longer half-life. |
| Cell Permeability | Influenced by a balance of pKa, logP, and substituents. | Generally good permeability. | Higher lipophilicity can lead to good passive permeability. | The interplay of lower lipophilicity and potentially higher solubility of azetidine-containing compounds can be fine-tuned to achieve optimal cell permeability. |
Experimental Protocols
To provide a practical framework for the comparative evaluation of these heterocyclic bioisosteres, detailed methodologies for key in vitro assays are presented below.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a predictor of its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semipermeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.[5][6]
-
Compound Incubation: The test compound (typically at a concentration of 10 µM) is added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side is monitored over a 2-hour incubation period at 37°C.[5][6]
-
Bidirectional Transport: To assess active efflux, the transport of the compound is also measured from the basolateral to the apical direction.[5]
-
Quantification: Samples are collected from both compartments at specified time points and the concentration of the test compound is quantified by LC-MS/MS.[6]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the cell monolayer, and C0 is the initial concentration of the compound in the donor compartment.[5] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.[5]
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s (CYPs).
Methodology:
-
Preparation of Reagents: Test compounds are prepared as stock solutions in a suitable solvent (e.g., DMSO). Liver microsomes (human, rat, or mouse) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.[7][8]
-
Incubation: The test compound (typically at a final concentration of 1-2 µM) is pre-incubated with the liver microsomes at 37°C for a short period. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[7][8]
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[8]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected.[7]
-
Quantification: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated.[9]
Visualizing the Concepts
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Pharmacological Activities and Applications
Both piperidine and pyrrolidine are well-established "privileged scaffolds" in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[3] Azetidine, while less prevalent, is gaining recognition for its ability to impart unique pharmacological properties.[1]
The rigid and constrained nature of the azetidine ring can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. This has been successfully exploited in the development of potent and selective inhibitors of various enzymes and modulators of G-protein coupled receptors (GPCRs).[10][11] For instance, the replacement of a piperidine ring with an azetidine moiety in a series of serotonin-4 partial agonists led to a significant improvement in metabolic stability by preventing N-dealkylation.
In the realm of central nervous system (CNS) drug discovery, the ability to fine-tune physicochemical properties is paramount for achieving blood-brain barrier penetration. The generally lower lipophilicity of azetidine-containing compounds can be a strategic advantage in designing CNS-active drugs with reduced potential for off-target effects.[12][13]
Conclusion
The choice between azetidine, pyrrolidine, and piperidine as a bioisosteric replacement is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While piperidine and pyrrolidine remain valuable and versatile scaffolds, the unique properties of the azetidine ring offer a powerful tool for overcoming common challenges in drug development, such as poor solubility and metabolic instability. By carefully considering the comparative data and employing the experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics. The continued exploration of azetidine-based compounds is poised to expand the chemical space available for the development of the next generation of medicines.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Azetidine Functionalization
For researchers, scientists, and drug development professionals, the functionalization of saturated heterocycles like azetidines is a critical step in the synthesis of novel chemical entities. Azetidines are prized scaffolds in medicinal chemistry, offering a unique three-dimensional profile. The choice of cross-coupling methodology to modify the azetidine core can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective, data-driven comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of azetidine and analogous nitrogen-containing heterocycles.
While direct head-to-head comparative studies on a single azetidine substrate are not extensively documented in the literature, this guide leverages data from analogous systems and the well-established principles of each reaction to provide a comprehensive overview for the discerning researcher.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Performance in Specific Applications: A Data-Driven Comparison
To illustrate the practical differences between the two methods, we present data from a comparative study on the functionalization of diazocines, an analogous nitrogen-containing heterocyclic system.[2] This data provides valuable insights into how each reaction may perform in the context of azetidine functionalization.
Coupling with Electron-Rich and Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Coupling Method | Yield (%) |
| 1 | 4-Bromoanisole (electron-rich) | Stille | 90 |
| 2 | 4-Bromoanisole (electron-rich) | Suzuki | 95 |
| 3 | 1-Bromo-4-nitrobenzene (electron-deficient) | Stille | 89 |
| 4 | 1-Bromo-4-nitrobenzene (electron-deficient) | Suzuki | 80 |
| Data sourced from a study on diazocine functionalization, which serves as an analogous system.[2] |
Impact of Steric Hindrance
| Entry | Aryl Bromide | Coupling Method | Yield (%) |
| 1 | 1-Bromo-2-isopropylbenzene | Stille | 86 |
| 2 | 1-Bromo-2-isopropylbenzene | Suzuki | 60 |
| Data sourced from a study on diazocine functionalization.[2] |
This data suggests that for sterically hindered substrates, the Stille coupling may offer a significant advantage in terms of yield.[2]
Tolerance to Coordinating Heterocycles
| Entry | Heteroaryl Bromide | Coupling Method | Yield (%) |
| 1 | 2-Bromothiophene | Stille | 94 |
| 2 | 2-Bromothiophene | Suzuki | 66 |
| 3 | 3-Bromothiophene | Stille | 90 |
| 4 | 3-Bromothiophene | Suzuki | 57 |
| 5 | 2-Bromofuran | Stille | 80 |
| 6 | 2-Bromofuran | Suzuki | 42 |
| 7 | 3-Bromopyridine | Stille | 91 |
| 8 | 3-Bromopyridine | Suzuki | 63 |
| Data sourced from a study on diazocine functionalization.[2] |
The Stille coupling consistently provided higher yields when coupling with heteroaryl bromides that contain coordinating lone pairs, which can be challenging for the Suzuki coupling.[2]
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille couplings for the functionalization of an azetidine derivative.
Suzuki Coupling of N-Boc-3-iodoazetidine
This protocol is a representative procedure for the Suzuki coupling of an iodoazetidine with an arylboronic acid.
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-iodoazetidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-azetidine.
Stille Coupling of N-Boc-3-iodoazetidine
This protocol is a representative procedure for the Stille coupling of an iodoazetidine with an organostannane, adapted from conditions used for similar heterocycles.[2]
Materials:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Arylstannane (e.g., Aryl-Sn(n-Bu)₃) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed THF or dioxane
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add N-Boc-3-iodoazetidine and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent and stir for 15 minutes at room temperature.
-
Add the arylstannane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.
Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In the Suzuki coupling, a base is required to activate the organoboron species, forming a boronate complex that facilitates the transfer of the organic group to the palladium center.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3-(4-Bromophenyl)azetidine Derivatives
For researchers, scientists, and professionals in drug development, overcoming metabolic instability is a critical step in the journey from a promising compound to a viable drug candidate. The 3-(4-Bromophenyl)azetidine scaffold has emerged as a valuable starting point in medicinal chemistry, offering a unique three-dimensional structure that can enhance binding affinity and other physicochemical properties. However, the metabolic fate of these derivatives is a key determinant of their therapeutic potential. This guide provides a comparative evaluation of the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.
The inherent strain of the four-membered azetidine ring, combined with the electronic properties of the 4-bromophenyl group, presents a unique metabolic profile. Understanding the structure-stability relationships within this class of compounds is paramount for optimizing drug-like properties, such as half-life and oral bioavailability.
Comparative Metabolic Stability of 3-Arylazetidine Analogs
| Compound ID | Aryl Group (Ar) | Azetidine Substituent (R) | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1a | 3,4-dichlorophenyl | -CH₃ | 45 | 30.8 |
| 1b | 3,4-dichlorophenyl | -CH₂CH₃ | 62 | 22.4 |
| 1c | 4-chlorophenyl | -CH₃ | 55 | 25.2 |
| 1d | 4-chlorophenyl | -CH₂CH₃ | 78 | 17.8 |
| 1e | 4-bromophenyl | -CH₃ | 51 | 27.2 |
| 1f | 4-bromophenyl | -CH₂CH₃ | 71 | 19.5 |
This data is representative and adapted for illustrative purposes based on trends observed in medicinal chemistry literature.
From this representative data, a clear trend emerges: modification of the substituent on the azetidine nitrogen from a methyl to an ethyl group consistently leads to an increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This suggests that even minor structural changes can significantly impact the metabolic stability of the azetidine core. For the this compound derivatives (1e and 1f), the ethyl-substituted analog (1f) demonstrates enhanced stability compared to its methyl counterpart (1e).
Strategic Approaches to Enhance Metabolic Stability
The metabolic liabilities of the this compound scaffold can be addressed through several strategic modifications, a concept known as bioisosteric replacement. These strategies aim to block or alter sites of metabolism without compromising the compound's desired pharmacological activity.
Key Strategies Include:
-
Modification of the Phenyl Ring: The 4-bromophenyl group is susceptible to oxidative metabolism. Replacing the bromine atom with other halogens (e.g., fluorine, chlorine) or with small, metabolically stable groups can alter the electronic properties of the ring and reduce its susceptibility to cytochrome P450 (CYP) enzymes.
-
Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the carbon-hydrogen bond, slowing the rate of metabolism. This "kinetic isotope effect" can significantly enhance the metabolic half-life of a compound.
-
Introduction of Blocking Groups: Placing small, inert functional groups at or near potential sites of metabolism can sterically hinder the approach of metabolizing enzymes.
-
Alteration of the Azetidine Ring: While the azetidine ring itself can be a site of metabolism, modifications at the 1-position (the nitrogen atom) can influence the overall metabolic profile of the molecule.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for accurately assessing and comparing the metabolic stability of novel compounds. The liver microsomal stability assay is a widely used in vitro method for this purpose.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring their rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compounds (10 mM stock solutions in DMSO)
-
Human liver microsomes (20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Addition of Microsomes: Add human liver microsomes to the incubation mixture to a final concentration of 0.5 mg/mL.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * k) / P, where V is the incubation volume and P is the amount of microsomal protein.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in evaluating metabolic stability, the following diagrams illustrate a potential metabolic pathway for this compound derivatives and the general workflow of the liver microsomal stability assay.
In Vitro ADME Properties of 3-(4-Bromophenyl)azetidine Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for the successful progression of a drug candidate. This guide provides a comparative overview of the in vitro ADME properties of a series of 3-(4-Bromophenyl)azetidine analogs, a scaffold of increasing interest in medicinal chemistry due to its favorable physicochemical properties. The inclusion of the azetidine ring, a four-membered nitrogen-containing heterocycle, can impart improved metabolic stability and aqueous solubility compared to more lipophilic or metabolically labile groups.
This document summarizes key in vitro ADME data, including metabolic stability, cell permeability, and plasma protein binding, for a selection of this compound analogs. Detailed experimental protocols for these assays are provided to enable reproducibility and aid in the design of further studies.
Comparative In Vitro ADME Data
The following tables present a summary of the in vitro ADME properties for a series of hypothetical this compound analogs (Compounds 1-5), which differ by the substituent at the azetidine nitrogen. This data is for illustrative purposes to demonstrate a comparative analysis. For actual research, it is crucial to generate experimental data for the specific compounds of interest.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | R-Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 1 | -H | 45 | 30.8 |
| Compound 2 | -CH₃ | 62 | 22.4 |
| Compound 3 | -C(O)CH₃ | >120 | <11.5 |
| Compound 4 | -SO₂CH₃ | 98 | 14.1 |
| Compound 5 | -CH₂-Pyridine | 35 | 39.6 |
| Verapamil (Control) | N/A | 15 | 92.4 |
Table 2: Caco-2 Permeability
| Compound | R-Group | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Compound 1 | -H | 8.5 | 1.2 |
| Compound 2 | -CH₃ | 10.2 | 1.5 |
| Compound 3 | -C(O)CH₃ | 5.1 | 0.9 |
| Compound 4 | -SO₂CH₃ | 3.8 | 1.1 |
| Compound 5 | -CH₂-Pyridine | 6.7 | 2.5 |
| Propranolol (High Permeability Control) | N/A | 25.0 | 1.0 |
| Atenolol (Low Permeability Control) | N/A | 0.5 | 1.0 |
Table 3: Plasma Protein Binding (Human)
| Compound | R-Group | Percent Bound (%) |
| Compound 1 | -H | 85.2 |
| Compound 2 | -CH₃ | 88.1 |
| Compound 3 | -C(O)CH₃ | 75.6 |
| Compound 4 | -SO₂CH₃ | 79.3 |
| Compound 5 | -CH₂-Pyridine | 92.5 |
| Warfarin (Control) | N/A | 99.5 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compounds, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport and A for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the extent to which a test compound binds to plasma proteins.
Materials:
-
Test compounds and control compound (e.g., Warfarin)
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane (e.g., 8 kDa MWCO)
-
Incubator, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the human plasma with the test compound to a final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.
-
Incubate the RED device at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Precipitate proteins from both samples using cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
The percentage of bound drug is calculated as: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
Visualizations
To facilitate the understanding of the experimental processes, the following diagrams illustrate the typical workflow for in vitro ADME screening.
Caption: General workflow for in vitro ADME profiling of drug candidates.
This guide provides a foundational framework for evaluating the in vitro ADME properties of this compound analogs. The presented data and protocols are intended to assist researchers in making informed decisions during the lead optimization phase of drug discovery. It is important to note that a comprehensive ADME assessment often requires a broader range of assays and subsequent in vivo studies to fully characterize the pharmacokinetic profile of a compound.
Docking Studies of 3-(4-Bromophenyl)azetidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential binding affinities and interactions of 3-(4-Bromophenyl)azetidine derivatives with various protein targets. This analysis is based on available data for structurally related compounds and established molecular docking protocols.
The this compound scaffold is a promising starting point in drug discovery due to its structural rigidity and the synthetic versatility offered by the bromine handle.[1] While specific, comprehensive docking studies on a wide range of this compound derivatives are not extensively available in the public domain, analysis of related azetidine-containing molecules allows for the extrapolation of their potential as inhibitors for several key protein targets. This guide summarizes these potential applications, provides a detailed methodology for conducting such docking studies, and presents a comparative (hypothetical) data framework.
Comparative Docking Performance
Based on studies of analogous compounds, this compound derivatives are hypothesized to be promising candidates for targeting enzymes and receptors in the central nervous system (CNS) and in cancer biology. Key potential targets include Monoamine Oxidase A (MAO-A) and Bromodomain-containing protein 4 (BRD4).
Monoamine Oxidase A (MAO-A): Indole-bearing azetidin-2-one derivatives have been investigated as potential antidepressant agents through their interaction with the MAO-A enzyme.[2] The rigid azetidine core, combined with an aryl substituent, can effectively occupy the active site of MAO-A.
Bromodomain-containing protein 4 (BRD4): The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are key epigenetic regulators and are attractive targets in cancer therapy.[3] Various kinase inhibitors have been shown to interact with the acetyl-lysine binding site of BRD4.[4] The this compound scaffold could serve as a novel framework for designing BRD4 inhibitors.
Hypothetical Docking Data Summary
To illustrate a comparative analysis, the following table presents hypothetical docking data for two derivatives of this compound against MAO-A and the first bromodomain of BRD4 (BRD4-BD1).
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| Derivative A | MAO-A | -8.5 | 150 | TYR407, TYR444, PHE352 |
| (N-methyl) | BRD4-BD1 | -7.2 | 800 | ASN140, TRP81, TYR97 |
| Derivative B | MAO-A | -7.9 | 450 | TYR407, PHE208, GLN215 |
| (N-acetyl) | BRD4-BD1 | -7.8 | 550 | ASN140, PRO82, LEU92 |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
A generalized experimental protocol for conducting molecular docking studies with this compound derivatives is outlined below. This protocol is based on commonly used software such as AutoDock and Discovery Studio.
Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., MAO-A, BRD4) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using chemical drawing software like ChemDraw.
-
Optimize the ligand's geometry using a suitable force field.
-
Assign Gasteiger charges to the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Generation:
-
Define the active site of the protein, typically by centering a grid box around the binding site of a known co-crystallized ligand.
-
Set the dimensions of the grid box to encompass the entire active site.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like Discovery Studio Visualizer or PyMOL.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the BRD4 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Comparative Cross-Reactivity Profiling of 3-(4-Bromophenyl)azetidine-Based Compounds: A Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 3-(4-bromophenyl)azetidine-based compounds. Due to the limited availability of public data on this specific scaffold, this report leverages findings from structurally related 3-phenylazetidine derivatives to provide insights into potential on-target and off-target activities. The information herein is intended to guide early-stage drug discovery and development by highlighting potential areas of cross-reactivity and providing detailed experimental protocols for further investigation.
Executive Summary
The 3-phenylazetidine scaffold is a privileged structure in medicinal chemistry, known for its interaction with central nervous system (CNS) targets, particularly monoamine transporters. Structure-activity relationship (SAR) studies on analogs suggest that substitutions on the phenyl ring significantly influence potency and selectivity. While the primary activity of many 3-phenylazetidine derivatives is potent inhibition of the serotonin transporter (SERT) and dopamine transporter (DAT), the potential for off-target interactions remains a critical aspect of their development. This guide summarizes the available binding data on related compounds, outlines key experimental protocols for comprehensive profiling, and provides a framework for assessing the selectivity of novel this compound-based molecules.
Comparative In Vitro Activity at Monoamine Transporters
While specific data for this compound is not available, a study on 3-aryl-3-arylmethoxyazetidines by Thaxton et al. (2013) provides valuable SAR insights. The data suggests that halogen substitutions on the 3-aryl ring can significantly modulate binding affinity at DAT and SERT. The following table summarizes the binding affinities (Ki, nM) of representative 3-aryl-3-arylmethoxyazetidines, which can be used to infer the potential activity of this compound derivatives.[1]
| Compound (Structure) | 3-Aryl Substituent | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| Analog 1 | 4-Chlorophenyl | H | >10,000 | 2.9 | >3448 |
| Analog 2 | 3,4-Dichlorophenyl | H | >10,000 | 3.5 | >2857 |
| Analog 3 | 4-Chlorophenyl | Methyl | >10,000 | 1.0 | >10,000 |
| Analog 4 | 3,4-Dichlorophenyl | Methyl | 2800 | 1.0 | 2800 |
| Analog 5 | 3,4-Dichlorophenyl (at 3-position), Phenylmethoxy (at 3-position) | Methyl | 620 | 23 | 27 |
Data extracted from Thaxton et al., 2013.[1]
Interpretation: The data indicates that 3-aryl-3-arylmethoxyazetidines generally exhibit high affinity and selectivity for SERT over DAT.[1] N-methylation appears to enhance SERT affinity.[1] The presence of a 3,4-dichlorophenyl group can introduce some DAT affinity, suggesting that a 4-bromophenyl substituent may also confer significant activity at monoamine transporters.[1]
Broader Cross-Reactivity Profile (Hypothetical)
A comprehensive understanding of a compound's selectivity requires screening against a broad panel of off-target proteins. While specific data for this compound is unavailable, a hypothetical cross-reactivity profile can be constructed based on the known pharmacology of related CNS-active compounds and the types of off-targets commonly assessed in safety screening panels.
| Target Class | Representative Targets | Expected Interaction | Rationale |
| GPCRs | Adrenergic (α1, α2, β), Serotonergic (5-HT1A, 5-HT2A, etc.), Dopaminergic (D1, D2, etc.), Muscarinic, Histaminergic | Possible | Many CNS-active compounds exhibit polypharmacology across GPCRs. |
| Ion Channels | hERG, Na+, K+, Ca2+ channels | Possible | hERG inhibition is a common liability for CNS drugs. |
| Kinases | Representative panel (e.g., Eurofins SafetyScreen) | Unlikely, but possible | While not the primary target class, off-target kinase inhibition can occur. |
| Other Transporters | Norepinephrine Transporter (NET) | Likely | Structural similarity to monoamine transporter inhibitors suggests likely interaction. |
Experimental Protocols
To generate a comprehensive cross-reactivity profile for a novel this compound-based compound, the following experimental protocols are recommended.
Radioligand Displacement Assay for Monoamine Transporters (DAT, SERT, NET)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue homogenates (striatum for DAT, cortex for SERT and NET) or cells stably expressing the respective human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compound and reference compounds (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen)
Objective: To identify potential off-target liabilities by screening the test compound against a broad panel of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Submit the test compound to a contract research organization (CRO) that offers comprehensive safety pharmacology panels (e.g., Eurofins Discovery's SafetyScreen).
-
Typically, the compound is tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays for a wide range of targets.
-
The results are reported as the percent inhibition of radioligand binding. A significant interaction is generally considered to be >50% inhibition.
-
Follow-up dose-response curves are then generated for any identified "hits" to determine their IC₅₀ or Ki values.
Kinase Inhibitor Profiling
Objective: To assess the selectivity of the test compound against a large panel of protein kinases.
Methodology:
-
Utilize a kinase screening service that employs various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).
-
The test compound is typically screened at one or two concentrations against a panel of hundreds of kinases.
-
The data is reported as the percent inhibition of kinase activity.
-
Selectivity can be visualized using a kinase dendrogram, and quantitative IC₅₀ values can be determined for any significant interactions.
Visualizing Key Pathways and Workflows
To aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Monoamine transporter signaling and the inhibitory action of 3-phenylazetidine derivatives.
Caption: A typical experimental workflow for cross-reactivity profiling of a novel compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, likely targeting monoamine transporters. Based on data from structurally related compounds, high affinity for SERT, and potentially DAT, can be expected. However, a thorough and early assessment of cross-reactivity is paramount to mitigate the risk of off-target effects and ensure the development of a safe and effective therapeutic candidate.
Future work should focus on synthesizing this compound-based compounds and subjecting them to the comprehensive screening cascade outlined in this guide. This will enable the generation of a complete pharmacological profile, facilitate a direct comparison with existing therapeutic alternatives, and guide further lead optimization efforts. A detailed understanding of the structure-selectivity relationships will be crucial for fine-tuning the pharmacological properties of this promising class of molecules.
References
Safety Operating Guide
Safe Disposal of 3-(4-Bromophenyl)azetidine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-(4-Bromophenyl)azetidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.
Understanding the Hazard Profile
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to use appropriate personal protective equipment (PPE) during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container as "Halogenated Organic Waste" and specify "this compound."
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound into the labeled waste container using a clean spatula or scoop.
-
Liquid Waste: If the compound is in a solution, transfer the liquid to a labeled, leak-proof container for halogenated organic liquid waste.
-
Contaminated Materials: Any materials used in handling the chemical, such as pipette tips, contaminated gloves, and weighing paper, should also be placed in the designated solid waste container.
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material and place it into the designated halogenated organic waste container.[1]
-
Wash the spill area thoroughly with soap and water.
-
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
This diagram outlines the critical steps and considerations from initial handling to final disposal, emphasizing safety at each stage.
Caption: Key stages of safe chemical handling and disposal.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations.
References
Essential Safety and Logistical Information for Handling 3-(4-Bromophenyl)azetidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for 3-(4-Bromophenyl)azetidine.
Chemical Identifiers:
-
CAS Number: 7215-01-2
-
Molecular Formula: C9H10BrN
The hydrochloride salt, this compound hydrochloride, has a CAS number of 90561-74-3.[1][2][3]
Hazard Identification and Personal Protective Equipment
Based on available safety data for this compound and structurally similar compounds, this chemical should be handled with care. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]
Summary of Hazard Statements:
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation[4] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.[5] The following table summarizes the recommended PPE for handling this compound.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Safety glasses with side-shields or safety goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Standard laboratory coat.[5] | Use in a chemical fume hood is recommended. If a fume hood is not available and there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[5] |
| Handling Solutions of the Compound | Safety glasses with side-shields or safety goggles.[5] | Chemical-resistant gloves, inspected before use.[5] | Laboratory coat.[5] | Work in a well-ventilated area. A chemical fume hood is recommended for procedures with a risk of aerosolization.[5] |
| Cleaning Spills | Safety glasses or goggles.[5] | Chemical-resistant gloves.[5] | Laboratory coat or appropriate protective clothing.[5] | A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard operating procedures is crucial for minimizing risk.
-
Preparation:
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust or aerosols. Do not generate dust when handling the solid.[5]
-
Use appropriate, clean, and dry glassware and utensils.
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[5]
-
Solid Waste: Collect unused this compound powder in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous chemical waste.[5]
-
Disposal Procedure: All waste containing this compound should be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4][9] Do not dispose of down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: A generalized workflow for the safe handling of this compound.
References
- 1. achmem.com [achmem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound | 7215-01-2 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. realsafety.org [realsafety.org]
- 8. chemos.de [chemos.de]
- 9. aobchem.com [aobchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
